1-Methyloctyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
nonan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10(2)13-11(3)12/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUGVJOUDSLEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933626 | |
| Record name | Nonan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14936-66-4 | |
| Record name | 2-Nonyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14936-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyloctyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014936664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyloctyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
nonan-2-yl acetate physical and chemical characteristics
Introduction
Nonan-2-yl acetate (CAS No. 14936-66-4) is an organic compound classified as an ester of nonan-2-ol and acetic acid.[1] This secondary nonyl acetate isomer is a naturally occurring volatile compound found in various plants, including cloves and Ruta graveolens.[1][2] It also functions as a pheromone in certain insect species.[3] While structurally similar to other fatty acid esters used as flavoring and fragrance agents, nonan-2-yl acetate possesses unique physicochemical characteristics that warrant a detailed examination for its potential applications in research and development, particularly within the pharmaceutical and life sciences sectors.
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral analysis, and known biological activities of nonan-2-yl acetate, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Characteristics
Nonan-2-yl acetate is a colorless liquid with a molecular formula of C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol .[1] Its structural and key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | nonan-2-yl acetate | [1] |
| Synonyms | 1-Methyloctyl acetate, Acetic acid 2-nonyl ester | [1] |
| CAS Number | 14936-66-4 | [1] |
| Molecular Formula | C₁₁H₂₂O₂ | [1] |
| Molecular Weight | 186.29 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 215 °C | [4] |
| Flash Point | 83 °C | [4] |
| Density | 0.86 g/mL | |
| Refractive Index | 1.420 | [4] |
| Water Solubility | Predicted: 0.02 g/L | [2] |
| logP (Octanol/Water Partition Coefficient) | Predicted: 3.44 - 4.46 | [2] |
Spectroscopic Analysis
The structural elucidation of nonan-2-yl acetate is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of nonan-2-yl acetate is expected to show characteristic signals corresponding to the different proton environments in the molecule. Key expected signals include a triplet for the terminal methyl group of the nonyl chain, multiplets for the methylene groups, a multiplet for the methine proton at the C-2 position, and a singlet for the methyl protons of the acetate group.
-
¹³C NMR: The carbon-13 NMR spectrum will display distinct peaks for each of the 11 carbon atoms in their unique chemical environments. The carbonyl carbon of the ester group is expected to appear significantly downfield.
Mass Spectrometry (MS)
Mass spectrometry of nonan-2-yl acetate will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will exhibit characteristic losses of the acetate group and fragments of the nonyl chain.
Infrared (IR) Spectroscopy
The IR spectrum of nonan-2-yl acetate will feature a strong absorption band characteristic of the C=O stretching vibration of the ester functional group, typically in the range of 1735-1750 cm⁻¹. Other significant absorptions will include C-O stretching and C-H stretching vibrations.
Synthesis of Nonan-2-yl Acetate
Nonan-2-yl acetate is typically synthesized through the esterification of nonan-2-ol with an acetylating agent. Common methods include Fischer esterification and acetylation with acetic anhydride.
Fischer Esterification
This acid-catalyzed esterification involves the reaction of nonan-2-ol with acetic acid.
Fischer Esterification Workflow
Step-by-Step Protocol for Fischer Esterification:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nonan-2-ol and a molar excess of glacial acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure nonan-2-yl acetate.
Acetylation with Acetic Anhydride
A more reactive acetylating agent, acetic anhydride, can be used, often with a base catalyst like pyridine or 4-dimethylaminopyridine (DMAP).
Acetylation with Acetic Anhydride Workflow
Step-by-Step Protocol for Acetylation with Acetic Anhydride:
-
Reaction Setup: Dissolve nonan-2-ol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.
-
Reagent Addition: Add a base catalyst, such as pyridine, followed by the dropwise addition of acetic anhydride.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or GC.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude ester by column chromatography on silica gel or by distillation.
Biological Activity and Toxicological Profile
The biological activities of nonan-2-yl acetate are not extensively studied, particularly in the context of drug development. However, existing information and the activities of structurally related compounds provide some insights.
Pheromonal Activity
Nonan-2-yl acetate has been identified as a component of the sex pheromone in some insect species, suggesting a role in chemical communication.[3]
Antimicrobial and Cytotoxic Potential
While specific studies on the antimicrobial and cytotoxic effects of nonan-2-yl acetate are limited, other acetate esters have demonstrated such activities. Further investigation is warranted to explore the potential of nonan-2-yl acetate in these areas.
Toxicological Data
According to a safety data sheet from Tokyo Chemical Industry, nonan-2-yl acetate is classified as a combustible liquid but is not categorized as a hazardous substance under GHS.[4][5] Standard handling precautions for laboratory chemicals are recommended.
Applications and Future Perspectives
The current applications of nonan-2-yl acetate are primarily in the flavor and fragrance industry due to its characteristic odor profile. However, its potential in other areas, particularly for researchers in drug development, remains an open area of exploration.
The lipophilic nature of the nonyl chain combined with the ester functionality could make it a candidate for investigation in drug delivery systems or as a scaffold for the synthesis of more complex bioactive molecules. Its presence in natural sources also suggests that it may possess un-discovered pharmacological properties.
Future research should focus on a more thorough evaluation of its biological activities, including antimicrobial, antifungal, and cytotoxic properties, as well as its mechanism of action at a molecular level.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85788, 2-Nonyl acetate. Retrieved from [Link]
-
Cheméo (n.d.). 2-Nonyl acetate. Retrieved from [Link]
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FooDB (2020). 2-Nonyl acetate. Retrieved from [Link]
-
The Good Scents Company (n.d.). 1-methyl octyl acetate. Retrieved from [Link]
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NIST (n.d.). 2-Nonanol, acetate. In NIST Chemistry WebBook. Retrieved from [Link]
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Pherobase (n.d.). This compound. Retrieved from [Link]
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Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. (n.d.). Retrieved from [Link]
-
Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. (2022). Retrieved from [Link]
-
Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. (n.d.). Retrieved from [Link]
-
An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. (2021). Retrieved from [Link]
-
Identification of Key Aroma Substances in Pomegranate from Different Geographical Origins via Integrated Volatile Profiling and Multivariate Statistical Analysis. (2022). Retrieved from [Link]
-
Development of Esterase-Resistant and Highly Active Ghrelin Analogs via Thiol–Ene Click Chemistry. (2012). Retrieved from [Link]
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Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). (n.d.). Retrieved from [Link]
-
Chemical components and biological properties from acetone extracts of Conamomum vietnamense. (2024). Retrieved from [Link]
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- 3. Ethyl Acetate Extract of Colletotrichum gloeosporioides Promotes Cytotoxicity and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Nonanol, acetate [webbook.nist.gov]
- 5. cerritos.edu [cerritos.edu]
A Technical Guide to the Spectroscopic Data of 1-Methyloctyl Acetate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-methyloctyl acetate, a secondary acetate ester. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize spectroscopic techniques for molecular characterization. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.
Molecular Structure and Spectroscopic Overview
This compound, also known as octan-2-yl acetate, possesses the chemical formula C₁₀H₂₀O₂. Its structure features a central carbonyl group characteristic of an ester, with a methyl group on one side and a secondary octyl group on the other. This structure dictates the specific spectroscopic signatures we will explore.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will examine both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
Theoretical Principles: The ¹H NMR spectrum provides information on the different chemical environments of protons in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), which is NMR-inactive. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).
-
Data Processing: The resulting free induction decay (FID) is Fourier-transformed to generate the frequency-domain spectrum.
Predicted ¹H NMR Spectrum of this compound:
The predicted ¹H NMR spectrum is based on the known spectrum of 1-methylbutyl acetate and established chemical shift correlations.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.88 | Sextet | 1H | H-2 |
| ~2.04 | Singlet | 3H | H-1' |
| ~1.51 | Multiplet | 2H | H-3 |
| ~1.26 | Multiplet | 8H | H-4, H-5, H-6, H-7 |
| ~1.20 | Doublet | 3H | H-1 |
| ~0.88 | Triplet | 3H | H-8 |
Interpretation:
-
H-2 (methine proton): This proton is attached to the carbon bearing the acetate group and is expected to be the most deshielded of the alkyl protons, appearing as a sextet due to coupling with the neighboring methyl (H-1) and methylene (H-3) protons.
-
H-1' (acetate methyl protons): These three protons are in a distinct chemical environment, adjacent to the carbonyl group, resulting in a singlet with a characteristic chemical shift around 2.0 ppm.[1][2]
-
H-3 to H-7 (methylene protons): The protons on the long alkyl chain will appear as a complex multiplet, largely overlapping in the region of 1.2-1.6 ppm.
-
H-1 (methyl protons): These protons are on the carbon adjacent to the chiral center and will appear as a doublet due to coupling with the H-2 proton.
-
H-8 (terminal methyl protons): The terminal methyl group of the octyl chain will appear as a triplet due to coupling with the adjacent methylene group (H-7).
¹³C NMR Spectroscopy
Theoretical Principles: The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Spectrum of this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C-2' (Carbonyl) |
| ~72.0 | C-2 |
| ~36.0 | C-3 |
| ~31.8 | C-6 |
| ~29.2 | C-5 |
| ~25.5 | C-4 |
| ~22.6 | C-7 |
| ~21.2 | C-1' (Acetate Methyl) |
| ~20.0 | C-1 |
| ~14.0 | C-8 |
Interpretation:
-
C-2' (Carbonyl Carbon): The carbonyl carbon is the most deshielded carbon and appears at a characteristic downfield shift.[3]
-
C-2 (Methine Carbon): The carbon atom bonded to the oxygen of the ester is also significantly deshielded.
-
Alkyl Chain Carbons (C-1, C-3 to C-8): The carbons of the octyl chain will have chemical shifts in the typical aliphatic region. The terminal methyl carbon (C-8) will be the most shielded.
-
C-1' (Acetate Methyl Carbon): The methyl carbon of the acetate group appears at a distinct chemical shift.
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a valuable tool for functional group identification. For esters, the most prominent features are the C=O and C-O stretching vibrations.
Experimental Protocol:
-
Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and an interferogram is collected.
-
Data Processing: The interferogram is Fourier-transformed to produce the IR spectrum.
Predicted IR Spectrum of this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H (alkane) stretching |
| ~1735 | Strong, Sharp | C=O (ester) stretching |
| ~1240 | Strong | C-O (ester) stretching |
| ~1020 | Medium | C-O (ester) stretching |
Interpretation:
The IR spectrum of an aliphatic ester is typically characterized by a "Rule of Three," referring to three strong absorption bands.[4]
-
C-H Stretching: The peaks in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkyl portions of the molecule.
-
C=O Stretching: A very strong and sharp absorption band around 1735 cm⁻¹ is the most characteristic feature of the ester functional group and is due to the carbonyl stretch.[4]
-
C-O Stretching: Two distinct C-O stretching bands are expected. The stretching of the C-O bond between the carbonyl carbon and the oxygen will appear as a strong band around 1240 cm⁻¹. The stretching of the O-C bond of the alkyl group will appear as a medium intensity band around 1020 cm⁻¹.
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern is often characteristic of the molecule's structure.
Experimental Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are ionized, typically by electron impact.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum of this compound:
The molecular ion (M⁺) for this compound (C₁₀H₂₀O₂) has a calculated m/z of 172.15.
Major Predicted Fragments:
| m/z | Proposed Fragment |
| 112 | [M - CH₃COOH]⁺ |
| 87 | [CH₃COOCH(CH₃)]⁺ |
| 70 | [C₅H₁₀]⁺ (from McLafferty rearrangement) |
| 43 | [CH₃CO]⁺ (base peak) |
Interpretation of Fragmentation:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Loss of Acetic Acid (m/z 112): A common fragmentation pathway for esters is the loss of the carboxylic acid moiety as a neutral molecule, leaving the alkene radical cation.
-
Alpha-Cleavage (m/z 87): Cleavage of the C-C bond adjacent to the oxygen can result in the formation of a stable oxonium ion.
-
McLafferty Rearrangement (m/z 70): Esters with a sufficiently long alkyl chain containing a γ-hydrogen can undergo a characteristic McLafferty rearrangement, resulting in the elimination of an alkene and the formation of a radical cation.
-
Acylium Ion (m/z 43): The most common fragmentation for acetate esters is the cleavage of the C-O bond to form the highly stable acetyl cation ([CH₃CO]⁺), which is typically the base peak in the spectrum.[5][6]
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging the known spectral data of the homologous 1-methylbutyl acetate and fundamental spectroscopic principles, we have constructed a comprehensive analytical profile for this compound. These predicted data and interpretations serve as a valuable reference for scientists and researchers in the positive identification and structural elucidation of this compound and related compounds.
References
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523). [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166). [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at = 2.1 ppm for the three equivalent methyl protons and one at = 3.7 ppm for the three equivalent methoxy protons. [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]
-
MassBank. (2008). METHYL ACETATE. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3. [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034237). [Link]
-
PubChem. (n.d.). 1-Phenylethyl Acetate. [Link]
-
ResearchGate. (n.d.). 1 H (400 MHz) and 13 C (100 MHz) NMR spectra of sodium acetate (methyl group resonances only). [Link]
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- 4. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1-METHYLBUTYL ACETATE(626-38-0) 1H NMR spectrum [chemicalbook.com]
- 6. massbank.eu [massbank.eu]
The Emergence of Nonan-2-yl Acetate as a Key Semiochemical: A Technical Guide to its Discovery and Characterization
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and characterization of nonan-2-yl acetate as a semiochemical. We will delve into the intricate processes of identifying this volatile compound, elucidating its behavioral effects on insects, and the analytical methodologies that form the bedrock of such investigations. This guide is structured to provide not just a procedural overview, but a causal understanding of the experimental choices, ensuring a self-validating system of protocols.
Introduction: The Silent Language of Chemical Cues
In the intricate tapestry of the natural world, communication is not limited to the audible or the visible. A vast and nuanced dialogue unfolds through the language of chemistry. Semiochemicals, these "signs" of the chemical world, govern a multitude of behaviors in insects, from mating and aggregation to alarm and defense. The identification of novel semiochemicals, such as nonan-2-yl acetate, opens new avenues for understanding insect ecology and developing targeted and sustainable pest management strategies.[1][2] This guide will illuminate the path from initial observation to the conclusive identification and behavioral validation of this significant ester.
The Genesis of Discovery: From Behavioral Observation to Putative Compound Class
The journey to pinpointing a specific semiochemical often begins with a simple, yet astute, observation of insect behavior. For instance, the aggregation of stingless bees around a particular individual or resource, or a sudden, coordinated alarm response, can suggest the involvement of a chemical messenger. Early investigations into the chemical ecology of stingless bees revealed that their glandular secretions are complex cocktails of volatile compounds, including a variety of esters, alcohols, and hydrocarbons.[3][4][5] The frequent presence of acetates in these secretions logically positions them as a primary compound class for further investigation.
The initial hypothesis would be that a specific acetate, or a blend of acetates, is responsible for the observed behavior. This hypothesis-driven approach is crucial for designing targeted and efficient experiments.
The Analytical Workflow: A Step-by-Step Guide to Identification and Validation
The identification of a novel semiochemical is a multi-step process that combines sophisticated analytical chemistry with rigorous behavioral assays. The following sections detail the core experimental protocols.
Sample Collection: Capturing the Volatile Message
The first critical step is the collection of the volatile compounds from the insect. The choice of method depends on the nature of the secretion and the insect's biology.
Protocol 1: Headspace Volatile Collection
This method is ideal for collecting airborne pheromones released by living insects.
-
Chamber Preparation: Place the insects (e.g., a group of stingless bee workers) in a clean, airtight glass chamber.
-
Airflow System: A purified and humidified air stream is passed through the chamber at a controlled flow rate (e.g., 100 mL/min).
-
Volatile Trapping: The exiting air is passed through a trap containing a sorbent material (e.g., Porapak Q or Tenax TA) that adsorbs the volatile organic compounds.
-
Elution: The trapped compounds are then eluted from the sorbent using a high-purity solvent such as hexane or dichloromethane.
-
Concentration: The resulting solution is carefully concentrated under a gentle stream of nitrogen to a small volume for analysis.
Causality: This non-invasive method allows for the collection of naturally released volatiles, providing a more accurate representation of the chemical signal.
Protocol 2: Glandular Extraction
For compounds stored in specific glands, direct extraction is often more efficient.
-
Dissection: The specific gland (e.g., the Dufour's gland in stingless bees) is carefully dissected from the insect under a microscope.[3]
-
Solvent Extraction: The dissected glands are immersed in a small volume of a suitable solvent (e.g., hexane) to extract the chemical constituents.
-
Filtration and Concentration: The extract is then filtered to remove tissue debris and concentrated as described above.
Causality: This method provides a higher concentration of the target compounds, which can be advantageous for initial identification, though it may not reflect the exact blend of released volatiles.
Chemical Analysis: Deciphering the Molecular Structure
The cornerstone of semiochemical identification is the coupling of gas chromatography with mass spectrometry (GC-MS).[6][7][8]
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: A small aliquot of the concentrated extract is injected into the GC-MS system.
-
Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice is a non-polar column like a DB-5ms).
-
Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification by comparison to spectral libraries (e.g., NIST).[9]
-
Confirmation: The identification is confirmed by comparing the retention time and mass spectrum with that of a synthetic standard of nonan-2-yl acetate.
Self-Validation: The combination of retention time matching and mass spectral library comparison provides a high degree of confidence in the compound's identity.
Electrophysiological Validation: Does the Insect "Smell" It?
Once a compound is identified, it is crucial to determine if the insect's antennae can detect it. This is achieved through electroantennography (EAG).
Protocol 4: Electroantennography (EAG)
-
Antenna Preparation: An antenna is carefully excised from the insect and mounted between two electrodes.
-
Stimulus Delivery: A puff of charcoal-filtered, humidified air containing a known concentration of synthetic nonan-2-yl acetate is delivered to the antenna.
-
Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.
-
Dose-Response Curve: A dose-response curve is generated by testing a range of concentrations to determine the antenna's sensitivity to the compound.
Causality: A significant EAG response provides strong evidence that the compound is detected by the insect's olfactory system and is a candidate for a behaviorally active semiochemical.
Table 1: Illustrative EAG Response of a Stingless Bee Species to Nonan-2-yl Acetate
| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SE |
| Hexane (Control) | - | 0.1 ± 0.02 |
| Nonan-2-yl Acetate | 1 | 0.8 ± 0.1 |
| Nonan-2-yl Acetate | 10 | 2.5 ± 0.3 |
| Nonan-2-yl Acetate | 100 | 4.1 ± 0.4 |
Behavioral Assays: Linking the Chemical to a Response
The final and most critical step is to demonstrate that the identified compound elicits a specific behavioral response in the insect.
Protocol 5: Y-Tube Olfactometer Bioassay
This assay is used to test for attraction or repulsion.[10][11]
-
Apparatus: A Y-shaped glass tube with a central arm and two side arms.
-
Airflow: Purified and humidified air flows through each arm towards the base.
-
Stimulus Application: A filter paper treated with a known amount of synthetic nonan-2-yl acetate is placed in one arm, and a solvent-treated filter paper (control) is placed in the other.
-
Insect Introduction: An individual insect is introduced at the base of the central arm.
-
Choice and Observation: The insect's choice of arm and the time spent in each arm are recorded. A statistically significant preference for the treatment arm indicates attraction.
Self-Validation: The use of a control and the statistical analysis of the choices made by a sufficient number of insects ensure the reliability of the results.
Synthesis of Nonan-2-yl Acetate for Research
The availability of a pure, synthetic standard is essential for all stages of semiochemical research.[12][13] The synthesis of nonan-2-yl acetate is a straightforward esterification reaction.
Protocol 6: Synthesis of Nonan-2-yl Acetate
-
Reactants: Nonan-2-ol is reacted with acetyl chloride or acetic anhydride in the presence of a base catalyst (e.g., pyridine or triethylamine).
-
Reaction Conditions: The reaction is typically carried out in an inert solvent (e.g., dichloromethane) at room temperature.
-
Workup and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The purity and identity of the synthesized nonan-2-yl acetate are confirmed by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathway and Behavioral Response: A Visual Representation
The following diagrams illustrate the key workflows and conceptual pathways in the discovery and action of nonan-2-yl acetate.
Caption: Experimental workflow for the discovery of nonan-2-yl acetate.
Caption: Simplified signaling pathway of nonan-2-yl acetate reception.
Conclusion and Future Directions
The identification of nonan-2-yl acetate as a semiochemical exemplifies the power of a systematic and multi-disciplinary approach, integrating chemical ecology, analytical chemistry, and neuroethology. This guide provides a robust framework for such investigations. Future research should focus on elucidating the biosynthetic pathways of this compound, identifying the specific olfactory receptors involved in its detection, and exploring its potential applications in integrated pest management programs. The continued exploration of the chemical language of insects will undoubtedly unveil further intricacies of their biology and provide innovative solutions for some of our most pressing agricultural and environmental challenges.
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Examples of insect pheromones and their function in social behaviors. A... - ResearchGate. (n.d.). Retrieved from [Link]
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Secretions of stingless bees: the Dufour gland of Nannotrigona testaceicornis - PubMed. (n.d.). Retrieved from [Link]
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Modular synthesis of the pheromone (2S,7S)-2,7-nonanediyl dibutyrate and its racemate and their field efficacy to control orange wheat blossom midge, Sitodiplosis mosellana (Géhin) (Diptera: Cecidomyiidae) - PubMed. (n.d.). Retrieved from [Link]
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2-Nonanol, acetate - the NIST WebBook. (n.d.). Retrieved from [Link]
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The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation - MDPI. (2020, February 9). Retrieved from [Link]
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Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures - Schal Lab. (n.d.). Retrieved from [Link]
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Alarm substances of the stingless bee,Trigona silvestriana - ResearchGate. (n.d.). Retrieved from [Link]
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Identification of sex pheromone components of the hessian fly, Mayetiola destructor. (n.d.). Retrieved from [Link]
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Modular synthesis of the pheromone (2S,7S)‐2,7‐nonanediyl dibutyrate and its racemate and their field efficacy to control orange wheat blossom midge, Sitodiplosis mosellana (Géhin) (Diptera: Cecidomyiidae) - ResearchGate. (n.d.). Retrieved from [Link]
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Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Cuticular hydrocarbons in the stingless bee Schwarziana quadripunctata (Hymenoptera, Apidae, Meliponini): differences between colonies, castes and age - PubMed. (n.d.). Retrieved from [Link]
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Insects' perception and behavioral responses to plant semiochemicals - PeerJ. (2024, July 17). Retrieved from [Link]
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Secretions of stingless bees: the Dufour glands of some Frieseomelitta species (Apidae, Meliponinae) - ResearchGate. (n.t.). Retrieved from [Link]
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Identification of Sex Pheromone Components of the Hessian Fly, Mayetiola destructor. (n.d.). Retrieved from [Link]
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Chemical Contaminants in Cerumen Samples from Ecuadorian Stingless Bees: Reporting Glyphosate, Aminomethylphosphonic Acid, and the Presence of Metals and Metalloids - MDPI. (n.d.). Retrieved from [Link]
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A Comprehensive Review of Stingless Bee Products: Phytochemical Composition and Beneficial Properties of Honey, Propolis, and Pollen - MDPI. (n.d.). Retrieved from [Link]
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Behavioral Selectivity: Species-Specific Effects of Nutmeg, Cinnamon, and Clove Essential Oils on Sitophilus oryzae and Its Parasitoid Lariophagus distinguendus - PubMed Central. (2025, September 5). Retrieved from [Link]
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Organic Synthesis in Pheromone Science - MDPI. (n.d.). Retrieved from [Link]
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Chemical composition of Stingless bee, (Tetragonula iridipennis Smith) propolis - PubMed. (2025, July 18). Retrieved from [Link]
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Gas Chromatography-Mass Spectroscopy (GC-MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO) - PubMed. (n.d.). Retrieved from [Link]
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JOURNAL_Gas Chromatography-Mass S pectrometry (GC-MS) Analysis.pdf. (2023, May 17). Retrieved from [Link]
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COMPOSITION OF STINGLESS BEE HONEY: SETTING QUALITY STANDARDS. (n.d.). Retrieved from [Link]
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Stingless Bees Fed on Fermented Soybean-extract-based Diet Had Reduced Lifespan than Pollen-Fed Workers - ResearchGate. (2019, May 4). Retrieved from [Link]
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Synthesis and Biological Testing of Ester Pheromone Analogues for Two Fruitworm Moths (Carposinidae) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION - CDN. (n.d.). Retrieved from [Link]
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Electrophysiological and Behavioral Responses of Apis mellifera and Bombusterrestris to Melon Flower Volatiles - MDPI. (n.d.). Retrieved from [Link]
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A Technical Guide to the Natural Occurrence and Analysis of 1-Methyloctyl Acetate in Insects
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyloctyl acetate, also known as sec-nonyl acetate, is a branched-chain acetate ester that functions as a significant semiochemical in the chemical communication systems of various insect species. This guide provides a comprehensive technical overview of its natural occurrence, proposed biosynthetic pathways, and diverse physiological roles, including its function as a pheromone. We present detailed, field-proven methodologies for the extraction, identification, and quantification of this compound from insect specimens, with a focus on gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide outlines established protocols for assessing its biological activity through electrophysiological and behavioral assays. The content herein is designed to equip researchers and scientists with the foundational knowledge and practical protocols necessary to investigate this compound in their own research, from initial discovery to potential applications in areas such as integrated pest management.
Introduction: The Chemical Language of Insects
Insects have evolved a sophisticated and highly specific chemical language to navigate their world, influencing behaviors such as mating, aggregation, alarm, and host location. This communication is mediated by semiochemicals, a broad class of signaling molecules. When used for intraspecific communication, these are known as pheromones. This compound is one such molecule, an eight-carbon acetate ester with a methyl branch at the first position. Its chirality, arising from the stereocenter at the C-2 position, often plays a crucial role in its biological specificity, with different enantiomers potentially eliciting different behavioral responses.
This compound has been identified in a range of insect orders, most notably in Hymenoptera (bees and wasps) and Hemiptera (true bugs), where it can act as an alarm pheromone, a component of a sex pheromone blend, or a defensive allomone.[1][2] Understanding the role and function of this compound provides critical insights into insect ecology and behavior and can be leveraged for practical applications.
Biosynthesis of this compound
While the precise biosynthetic pathway for this compound has not been elucidated for every species, it is generally understood to be derived from fatty acid metabolism, a common origin for many insect pheromones.[3][4] The pathway likely involves the modification of common fatty acid precursors through a series of enzymatic steps including chain-shortening, hydroxylation, and finally, acetylation.
A proposed generalized pathway begins with a common saturated fatty acid, such as stearic acid (C18), which undergoes β-oxidation to shorten the carbon chain. Subsequent enzymatic reactions would introduce a hydroxyl group at the second carbon position of a nonanoic acid intermediate, followed by esterification with acetyl-CoA to yield the final this compound product.
Caption: Proposed generalized biosynthetic pathway for this compound in insects.
Physiological and Behavioral Roles
The function of this compound is context-dependent and varies significantly across different insect taxa.
-
Alarm Pheromone: In many social Hymenoptera, such as certain species of wasps and bees, acetates are common components of alarm pheromones released from sting glands or mandibular glands.[2] When a threat is perceived, the release of these volatile compounds can elicit aggressive or defensive behaviors in nestmates, such as stinging or biting. This compound has been identified as a component of such venom volatiles.[2]
-
Sex/Aggregation Pheromone Component: In the order Hemiptera, particularly within stink bugs (Pentatomidae), this compound can be part of a multi-component sex or aggregation pheromone blend. These pheromones are crucial for mate location and bringing individuals together for feeding and reproduction.
-
Defensive Allomone: When used in interspecific interactions, such as deterring predators, the compound functions as an allomone. The acrid scent of many true bugs, for instance, is a defensive secretion containing a complex mixture of chemicals, which can include esters like this compound.
Table 1: Documented Occurrences and Roles of this compound in Insects
| Order | Family | Species Example | Gland/Source | Documented Role |
| Hymenoptera | Vespidae | Polistes dominulus | Venom | Alarm/Defense |
| Hymenoptera | Apidae | Honey Bees | Sting Gland | Alarm Pheromone |
| Hemiptera | Pentatomidae | Various Stink Bugs | Metathoracic Glands | Defense/Pheromone |
Analytical Methodologies
The identification and quantification of volatile semiochemicals like this compound require precise and sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[5]
Sample Collection and Preparation
The primary challenge in analyzing insect pheromones is their volatility and the minute quantities produced by a single insect.
Protocol 1: Headspace Volatile Collection using SPME
Solid-Phase Microextraction (SPME) is a solvent-free technique ideal for trapping volatile compounds from the headspace of living insects, minimizing sample contamination.
Causality: This method is preferred for its sensitivity and because it samples the naturally released blend of volatiles without harming the insect, allowing for repeated measurements.
-
Preparation: Place an individual insect or a small group into a clean glass vial or chamber. Allow a 30-60 minute acclimation period.
-
Adsorption: Expose a SPME fiber (e.g., 100 µm Polydimethylsiloxane) to the headspace of the vial for a predetermined period (e.g., 1-24 hours) at a controlled temperature.
-
Desorption: Immediately after sampling, insert the SPME fiber into the heated injection port of a GC-MS, where the adsorbed analytes are thermally desorbed onto the analytical column.
-
Controls: Run a blank SPME fiber under the same conditions to identify any background contaminants.
Chemical Analysis: GC-MS
GC-MS separates the complex mixture of volatiles and provides mass spectra for compound identification.
Protocol 2: GC-MS Analysis
-
Injection: Desorb the SPME fiber in the injector port (e.g., at 250°C for 2 minutes) in splitless mode to maximize sensitivity.
-
Separation: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: A typical temperature program starts at 40°C (hold for 2 min), then ramps at 10°C/min to 280°C (hold for 5 min). Causality: This gradient effectively separates highly volatile compounds at the beginning while ensuring elution of less volatile compounds later in the run.
-
Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.
-
Identification: Compare the resulting mass spectrum and retention index with those of an authentic synthetic standard of this compound and with entries in a spectral library (e.g., NIST/Wiley).
Table 2: Typical GC-MS Parameters for Pheromone Analysis
| Parameter | Setting | Rationale |
| Injector Temp | 250 °C | Ensures rapid and complete thermal desorption from the SPME fiber. |
| Column Phase | 5% Phenyl-Methylpolysiloxane | A robust, general-purpose phase suitable for separating a wide range of volatiles. |
| Carrier Gas | Helium | Provides good separation efficiency and is inert. |
| Oven Program | 40°C to 280°C ramp | Separates compounds based on boiling point and polarity. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard method that produces repeatable, library-searchable fragmentation patterns. |
Biological Activity Assessment
Identifying a compound is only the first step; demonstrating its biological relevance requires behavioral and physiological assays.
Electroantennography (EAG)
EAG measures the summated electrical potential from the entire insect antenna in response to an odor stimulus.[6][7] It is a powerful screening tool to determine if an insect can detect a specific compound.[8]
Protocol 3: Electroantennogram (EAG) Recording
-
Antenna Preparation: Excise an antenna from a live, immobilized insect at the base. Mount the antenna between two electrodes using conductive gel, with the recording electrode at the distal tip and the reference electrode at the base.[7]
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A "puff" of air containing a known concentration of synthetic this compound (dissolved in a solvent like hexane and applied to filter paper in a Pasteur pipette) is injected into the airstream.
-
Signal Recording: The depolarization of the antennal neurons is recorded as a negative voltage deflection (the EAG response).
-
Dose-Response: Test a range of concentrations to determine the detection threshold and dose-response relationship.
-
Controls: Use a solvent-only puff as a negative control and a known potent odorant as a positive control to ensure the preparation is viable.
Caption: Experimental workflow for Electroantennography (EAG) bioassay.
Behavioral Assays
While EAG confirms detection, behavioral assays confirm a compound's function. Wind tunnel or olfactometer assays are standard methods.[9]
Protocol 4: Y-Tube Olfactometer Assay
-
Setup: A Y-shaped glass tube allows an insect to choose between two arms. Purified, humidified air flows down each arm towards the base where the insect is introduced.
-
Treatment: Introduce air scented with synthetic this compound into one arm (the "treatment" arm) and solvent-scented air into the other (the "control" arm).
-
Observation: Release an insect at the base of the Y-tube. Record which arm the insect first enters and how long it spends in each arm over a set period (e.g., 5 minutes).
-
Validation: After a set number of trials, switch the treatment and control arms to eliminate any positional bias.
-
Analysis: Use statistical tests (e.g., Chi-squared test) to determine if the insect shows a significant preference for the treatment arm over the control arm.
Synthesis and Potential Applications
The ability to chemically synthesize this compound and other pheromones opens avenues for their use in integrated pest management (IPM).[10][11] Synthetic pheromones can be used in traps for monitoring pest populations or for "mating disruption," where the pheromone is released in large quantities to confuse males and prevent them from locating females. While this compound itself may not be a primary pest control agent, understanding its role as part of a complex pheromone blend is essential for developing effective and species-specific lures.
Conclusion
This compound is a functionally diverse semiochemical that plays a vital role in the chemical ecology of numerous insect species. Its study requires a multidisciplinary approach, combining sophisticated analytical chemistry with carefully designed bioassays. The protocols and information presented in this guide offer a robust framework for researchers aiming to explore the occurrence and function of this compound. Future research focusing on the specific enantiomeric ratios and the synergistic effects with other blend components will further illuminate the complexity of insect chemical communication and unlock new opportunities for its practical application.
References
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-
Schneider, D. (1957). ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH. [Link]
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Ding, D., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. PMC - NIH. [Link]
- Baker, T. C. (n.d.). BEHAVIORAL ANALYSIS OF PHEROMONES. University of California.
-
Jocelyn G. Millar, et al. (2012). An Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. PMC - NIH. [Link]
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Aldrich, J. R. (1988). CHEMICAL ECOLOGY OF THE HETEROPTERA 1. Annual Reviews. [Link]
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Bee Buzz Box. (2022). Bee Buzz Box April 2022 – Let us Spray: Part II Honey Bee Chemistry beyond the Nest. Bee Buzz Box. [Link]
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Chéret, J., et al. (2021). A Step-by-Step Guide to Mosquito Electroantennography. JoVE. [Link]
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Wikipedia. (n.d.). Insect pheromones. Wikipedia. [Link]
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ChemHub. (2025). ChemHub capability use Metathesis to make insect pheromones. Trusted Chemical Supplier in New Jersey. [Link]
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Pheromones. (2022). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC. [Link]
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Methodological & Application
Synthesis of 1-Methyloctyl Acetate from Nonan-2-ol: A Comprehensive Guide to Methodologies and Protocols
Introduction
1-Methyloctyl acetate, also known as nonan-2-yl acetate, is a valuable ester recognized for its characteristic fruity and floral aroma, finding applications in the fragrance, flavor, and cosmetics industries. Its synthesis from the secondary alcohol nonan-2-ol is a fundamental yet nuanced esterification reaction. The steric hindrance presented by the secondary alcohol necessitates a careful selection of synthetic methodology to achieve high yields and purity. This application note provides a comprehensive overview of various synthetic routes for the preparation of this compound from nonan-2-ol, detailing the theoretical underpinnings and providing field-proven, step-by-step protocols for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore classical acid-catalyzed methods, modern coupling-agent-driven reactions, and environmentally benign enzymatic approaches.
Physicochemical Properties of Reactants and Product
A thorough understanding of the physical and chemical properties of the starting materials and the final product is crucial for reaction setup, monitoring, and purification.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Nonan-2-ol | 144.25 | 195-197 | 0.827 |
| Acetic Acid | 60.05 | 118-119 | 1.049 |
| This compound | 186.29 | ~208-212 (estimated) | ~0.86 (estimated) |
Note: Properties for this compound are estimated based on closely related compounds such as isononyl acetate.
Synthetic Methodologies and Protocols
This section details four distinct and reliable methods for the synthesis of this compound from nonan-2-ol. Each method is presented with its theoretical basis, a detailed experimental protocol, and a discussion of its advantages and limitations.
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (typically the less expensive one, in this case, acetic acid) is used, and/or the water formed as a byproduct is removed.[3][4]
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[2]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Nonan-2-ol (1.0 eq)
-
Glacial Acetic Acid (3.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nonan-2-ol and glacial acetic acid.
-
Slowly and carefully add concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing diethyl ether and wash with water.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases to neutralize the excess acetic acid and the sulfuric acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Steglich Esterification: Mild Conditions for Sensitive Substrates
The Steglich esterification is a powerful method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation under mild, room temperature conditions.[5] This method is particularly advantageous for substrates that are sensitive to acidic conditions.[6]
Mechanism: The carboxylic acid adds to DCC to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophiles. DMAP acts as an acyl transfer catalyst by reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt. The alcohol then attacks this activated species, yielding the ester and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[5]
Experimental Protocol: Steglich Esterification
Materials:
-
Nonan-2-ol (1.0 eq)
-
Glacial Acetic Acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nonan-2-ol, glacial acetic acid, and DMAP in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC to the cooled, stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The formation of a white precipitate (DCU) will be observed.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or distillation.
Yamaguchi Esterification: Effective for Sterically Hindered Alcohols
The Yamaguchi esterification is a highly effective method for the synthesis of esters, particularly from sterically hindered alcohols and carboxylic acids.[7] The reaction involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by the addition of the alcohol in the presence of DMAP.[7][8]
Mechanism: The carboxylic acid is first treated with the Yamaguchi reagent and a base (e.g., triethylamine) to form a mixed anhydride. DMAP then acts as a nucleophilic catalyst, attacking the less sterically hindered carbonyl group of the mixed anhydride to form a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to furnish the desired ester.[9][10]
Experimental Protocol: Yamaguchi Esterification
Materials:
-
Nonan-2-ol (1.5 eq)
-
Glacial Acetic Acid (1.0 eq)
-
2,4,6-Trichlorobenzoyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.3 eq)
-
4-Dimethylaminopyridine (DMAP) (2.0 eq)
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of glacial acetic acid in anhydrous toluene.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride and stir the mixture for 1 hour at room temperature.
-
In a separate flask, dissolve nonan-2-ol and DMAP in anhydrous toluene.
-
Add the solution of nonan-2-ol and DMAP to the reaction mixture containing the mixed anhydride.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or by distillation.
Enzymatic Synthesis: A Green Chemistry Approach
Enzymatic esterification, typically employing lipases, offers a green and highly selective alternative to traditional chemical methods.[11] Lipases can catalyze ester synthesis in non-aqueous environments, often with high chemo-, regio-, and enantioselectivity.[11] Immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B), are particularly useful as they can be easily recovered and reused.[12]
Mechanism: The enzymatic reaction generally follows a Ping-Pong Bi-Bi mechanism. The lipase's active site serine residue attacks the carbonyl carbon of the acyl donor (in this case, acetic acid or an activated form like vinyl acetate), forming an acyl-enzyme intermediate and releasing water. The alcohol (nonan-2-ol) then attacks the acyl-enzyme complex, regenerating the enzyme and releasing the ester product.[13]
Experimental Protocol: Lipase-Catalyzed Esterification
Materials:
-
Nonan-2-ol (1.0 eq)
-
Vinyl Acetate (as acyl donor, 1.5 eq)
-
Immobilized Lipase (e.g., Novozym 435) (10-20% by weight of substrates)
-
n-Hexane or another suitable organic solvent
-
Molecular sieves (3Å or 4Å)
-
Orbital shaker or stirred reactor
-
Filtration setup
Procedure:
-
To a flask, add nonan-2-ol, vinyl acetate, and the organic solvent.
-
Add activated molecular sieves to remove any traces of water.
-
Add the immobilized lipase to the mixture.
-
Place the flask in an orbital shaker or a stirred reactor and incubate at a controlled temperature (typically 40-60°C) for 24-72 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Once the desired conversion is reached, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The product can be purified by distillation under reduced pressure.
Data Summary and Comparison of Methods
| Method | Catalyst/Reagent | Temperature | Reaction Time | Yield | Purification | Key Advantages | Key Disadvantages |
| Fischer Esterification | H₂SO₄ | Reflux | 4-6 h | Moderate | Distillation | Low cost of reagents | High temperatures, strong acid, equilibrium limited |
| Steglich Esterification | DCC, DMAP | Room Temp. | 12-24 h | Good to High | Filtration, Chromatography/Distillation | Mild conditions, good for sensitive substrates | DCC is an allergen, DCU removal can be tedious |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP, Et₃N | Room Temp. | 2-4 h | High | Chromatography/Distillation | High yields, good for hindered alcohols | Stoichiometric amounts of expensive reagents |
| Enzymatic Synthesis | Immobilized Lipase | 40-60°C | 24-72 h | Good to High | Filtration, Distillation | Green, mild, high selectivity, reusable catalyst | Longer reaction times, enzyme cost and stability |
Visualizing the Synthetic Pathways
Fischer Esterification Workflow
Caption: Fischer Esterification Workflow Diagram.
Steglich Esterification Reaction Mechanism
Caption: Steglich Esterification Mechanism.
Safety and Handling
-
Nonan-2-ol: Combustible liquid. Causes skin and eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetic Acid (Glacial): Flammable liquid and vapor. Causes severe skin burns and eye damage.[7][14][15][16] Use in a chemical fume hood and wear acid-resistant gloves, lab coat, and eye protection.
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.[4][12] It is a lachrymator. Handle with extreme care in a fume hood.
-
Sulfuric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Add slowly and cautiously to reaction mixtures.
-
DCC (N,N'-Dicyclohexylcarbodiimide): Toxic in contact with skin and may cause an allergic skin reaction. It is a potent allergen. Always handle with gloves in a fume hood.
-
DMAP (4-Dimethylaminopyridine): Toxic if swallowed, fatal in contact with skin, and causes serious eye damage.[9][11] Handle with extreme caution, wearing appropriate PPE.
-
2,4,6-Trichlorobenzoyl chloride: Causes severe skin burns and eye damage. Reacts with water. Handle in a dry, inert atmosphere.
Conclusion
The synthesis of this compound from nonan-2-ol can be successfully achieved through several distinct methodologies. The choice of method depends on factors such as the scale of the reaction, the availability and cost of reagents, the sensitivity of the starting materials to harsh conditions, and environmental considerations. The Fischer-Speier esterification represents a cost-effective, classical approach suitable for large-scale synthesis, provided the potential for lower yields and the use of strong acid are acceptable. For higher yields and milder conditions, particularly with acid-sensitive substrates, the Steglich and Yamaguchi esterifications are superior alternatives, with the latter being especially effective for sterically demanding substrates. Finally, enzymatic synthesis with lipases stands out as a green and highly selective method, aligning with the principles of sustainable chemistry, albeit with potentially longer reaction times. The detailed protocols and comparative analysis provided in this application note serve as a valuable resource for chemists to select and implement the most appropriate synthetic strategy for their specific needs.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]
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Organic Syntheses. (1981). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 60, 92. Available from: [Link]
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-Ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. Available from: [Link]
-
Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. Available from: [Link]
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2007). Immobilized enzymes in organic synthesis. John Wiley & Sons.
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Available from: [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903. Available from: [Link]
- Klibanov, A. M. (1989). Enzymatic catalysis in anhydrous organic solvents. Trends in Biochemical Sciences, 14(4), 141-144.
-
The Good Scents Company. (n.d.). 1-methyl octyl acetate. Available from: [Link]
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PubChem. (n.d.). 2-Nonanol. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available from: [Link]
- Otera, J. (Ed.). (2003).
-
Wikipedia contributors. (2023, December 1). Steglich esterification. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Available from: [Link]
-
Ataman Kimya. (n.d.). ISONONYL ACETATE. Available from: [Link]
- Sharma, S., & Kanwar, S. S. (2014). Organic solvent tolerant lipases and their applications. Biotechnology letters, 36(1), 11-21.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available from: [Link]
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Wikipedia contributors. (2023, December 1). Steglich esterification. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
J&K Scientific LLC. (2025). Yamaguchi Esterification. Available from: [Link]
-
Online Organic Chemistry Tutor. (2025). Yamaguchi Esterification. Available from: [Link]
-
Carl Roth. (2023). Safety Data Sheet: Acetic acid. Available from: [Link]
-
Carl Roth. (2023). Safety Data Sheet: Acetic acid anhydride. Available from: [Link]
-
Carl Roth. (2023). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Available from: [Link]
-
Carl Roth. (2023). Safety Data Sheet: 4-(Dimethylamino)pyridine. Available from: [Link]
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Application Notes & Protocols: A Framework for Evaluating 1-Methyloctyl Acetate in Integrated Pest Management (IPM)
Abstract: Integrated Pest Management (IPM) represents a paradigm shift from broad-spectrum pesticide application to nuanced, sustainable strategies for pest control. A cornerstone of modern IPM is the utilization of semiochemicals, which manipulate insect behavior for monitoring and management. While 1-Methyloctyl acetate is not currently an established semiochemical in IPM, its structural characteristics as an acetate ester suggest its potential as an insect attractant. This document provides a comprehensive framework for the systematic evaluation of novel compounds like this compound, guiding researchers through the process of identification, validation, formulation, and field application within an IPM program.
Introduction: The Role of Acetate Esters in Insect Communication
Acetate esters are a prominent class of Type-I insect sex pheromones, particularly within the order Lepidoptera (moths and butterflies).[1] These compounds are typically volatile, allowing for long-distance communication, and are often part of a species-specific blend of chemicals that elicit a behavioral response in the receiving insect.[1] The biosynthesis of these pheromones often involves the modification of fatty acids, with acetyltransferases playing a key role in the final esterification step.[1]
The efficacy of an acetate ester as a semiochemical is highly dependent on its specific chemical structure, including chain length, branching, and the position and stereochemistry of any double bonds.[2] Even minor structural modifications can significantly alter the binding affinity to pheromone-binding proteins (PBPs) and olfactory receptors (ORs) in the insect's antennae, thereby affecting the behavioral response.[2] Therefore, the investigation of a novel compound such as this compound requires a rigorous, multi-step approach to determine its potential bioactivity and utility in IPM.
A Systematic Approach to Evaluating Novel Semiochemicals
The pathway from a candidate compound to a viable IPM tool is a meticulous process of hypothesis testing and empirical validation. The following sections outline the key experimental stages for assessing the potential of this compound or any other novel acetate ester.
Caption: A generalized workflow for the identification and validation of insect pheromones.
Phase 1: Laboratory Bioassays for Bioactivity Screening
The initial phase of evaluation focuses on determining if the target insect species can detect and respond to this compound. This is accomplished through a combination of electrophysiological and behavioral assays.
Electroantennography (EAG): A First-Pass Screening Tool
EAG is a powerful technique for rapidly assessing the overall olfactory response of an insect's antenna to a volatile compound.[3] It provides a measure of the total depolarization of olfactory receptor neurons, indicating whether the compound can be detected.[4]
Protocol 3.1: Electroantennography (EAG) Bioassay
-
Insect Preparation:
-
Anesthetize an adult insect (male or female, depending on the target) by chilling on ice for 2-3 minutes.[5]
-
Secure the insect to a microscope slide using modeling clay or a specialized holder.[5]
-
Excise one antenna at the base using micro-scissors and mount it between two electrodes coated with a conductive gel.[3][4] The basal end is connected to the reference electrode and the distal tip to the recording electrode.[6]
-
-
Odorant Preparation and Delivery:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., paraffin oil or pentane).[5]
-
Create a series of ten-fold serial dilutions. A standard concentration for initial screening is 10 µg/µL.[5]
-
Apply a 10 µL aliquot of the test solution to a strip of filter paper and insert it into a Pasteur pipette.[5]
-
Deliver a puff of charcoal-filtered, humidified air (0.5-2 seconds) through the pipette, directed at the mounted antenna.[3][5]
-
-
Data Recording and Analysis:
-
Record the resulting depolarization (in millivolts) using an EAG system.
-
Include a solvent-only control and a known positive control (a compound known to elicit a response in the target species).
-
Normalize the responses to the positive control to allow for comparison across different preparations.
-
Single Sensillum Recording (SSR): Pinpointing Receptor Specificity
While EAG provides a broad overview, SSR allows for the investigation of the response of individual olfactory sensory neurons housed within a single sensillum.[5] This technique offers higher resolution and can help to identify specific neuron classes that respond to this compound.
Protocol 3.2: Single Sensillum Recording (SSR)
-
Insect and Electrode Preparation:
-
Prepare and secure the insect as described for EAG.[5]
-
Use electrolytically sharpened tungsten microelectrodes as the recording and reference electrodes.[5]
-
The reference electrode is inserted into an eye or another part of the head, while the recording electrode is carefully inserted into the base of a single sensillum on the antenna under high magnification.
-
-
Stimulus and Recording:
-
Deliver odorant stimuli as described in the EAG protocol.
-
Record the action potentials (spikes) from the neuron(s) within the sensillum.
-
The response is quantified by subtracting the spontaneous spike frequency from the spike frequency during stimulation.
-
-
Data Interpretation:
-
Different sensilla on an antenna house neurons with varying specificities. By testing this compound on multiple sensilla, it is possible to determine if it activates a specific and sensitive receptor type.
-
Behavioral Assays: Linking Olfaction to Action
A positive electrophysiological response does not guarantee a behavioral effect. Therefore, it is crucial to conduct behavioral assays, such as in a wind tunnel, to determine if this compound elicits an attractive or repellent response.
Protocol 3.3: Wind Tunnel Bioassay
-
Setup:
-
Use a glass or acrylic wind tunnel with a controlled, laminar airflow.
-
Establish a consistent wind speed, temperature, and humidity that are conducive to the natural flight behavior of the target insect.
-
Position a slow-release dispenser containing this compound at the upwind end of the tunnel.
-
-
Procedure:
-
Release insects individually at the downwind end of the tunnel.
-
Observe and record key behaviors: activation (initiation of movement), take-off, upwind flight, casting (zigzagging flight), and contact with the odor source.
-
Compare the responses to a solvent control and a positive control.
-
-
Analysis:
-
Quantify the percentage of insects exhibiting each behavior in response to the test compound versus the controls. A significantly higher rate of upwind flight and source contact for this compound would indicate an attractive effect.
-
Phase 2: Formulation and Field Validation
Promising results from laboratory bioassays necessitate the development of a stable, slow-release formulation for field testing. The goal is to create a dispenser that releases the attractant at an optimal rate over an extended period.
Formulation Development for Controlled Release
The volatility and chemical stability of this compound will influence the choice of formulation.[7] Common controlled-release technologies for semiochemicals include:
-
Polymer-based matrices: The attractant is incorporated into a polymer matrix (e.g., rubber septa, plastic vials) and diffuses out over time.
-
Microencapsulation: The active ingredient is enclosed in microscopic capsules that gradually release the compound.
-
Sol-gel formulations: The pheromone is entrapped in a porous silica matrix, allowing for a consistent release rate.[8]
-
Hydrogels: Alginate-bentonite hydrogels can be used to create controlled-release formulations for acetate esters.[9]
Table 1: Comparison of Slow-Release Formulation Technologies
| Formulation Type | Advantages | Disadvantages |
| Rubber Septa | Inexpensive, easy to prepare | Release rate can be inconsistent and temperature-dependent |
| Microencapsulation | Protects active ingredient, tunable release | More complex and costly to manufacture |
| Sol-Gel Matrix | Stable, consistent release rate, environmentally safe | May require specialized manufacturing processes |
| Hydrogels | Biocompatible, tunable release properties | May be susceptible to environmental conditions like humidity |
Field Trapping Experiments: Real-World Efficacy
Field trials are the ultimate test of an attractant's effectiveness. These experiments should be designed to minimize variability and provide statistically robust data.
Protocol 4.2: Field Trapping Trial
-
Site Selection and Trap Design:
-
Choose a location with a known population of the target pest.
-
Select an appropriate trap design (e.g., delta, wing, or bucket trap) based on the target insect's biology.
-
Use a randomized complete block design to account for spatial variability in the field. Each block should contain one of each treatment.
-
-
Treatments:
-
Treatment 1: Trap baited with a slow-release lure containing this compound.
-
Treatment 2: Trap baited with a known standard attractant (positive control).
-
Treatment 3: Unbaited trap (negative control).
-
-
Deployment and Monitoring:
-
Deploy traps at a standardized height and spacing within the crop canopy.
-
Check traps at regular intervals (e.g., weekly) and record the number of target and non-target insects captured.
-
Rotate the positions of the treatments within each block at each check to minimize positional bias.
-
-
Data Analysis:
-
Use analysis of variance (ANOVA) to compare the mean number of insects captured per trap for each treatment.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to determine which treatments differ from each other.
-
Phase 3: IPM Integration and Regulatory Landscape
If field trials demonstrate the efficacy of this compound, the next steps involve its integration into a broader IPM program and navigating the regulatory approval process.
Applications in IPM
Based on its performance, this compound could be used in several IPM strategies:
-
Monitoring and Detection: Traps baited with the attractant can be used to detect the presence of a pest, monitor its population density, and determine the optimal timing for other control measures.[7]
-
Mass Trapping: Deploying a high density of traps to capture a large proportion of the male population, thereby reducing mating success.
-
Mating Disruption: Permeating an area with the synthetic attractant to prevent males from locating females, effectively disrupting reproduction.[10]
Caption: Potential IPM strategies utilizing an effective this compound lure.
Regulatory Considerations
Semiochemicals used for pest control are regulated as pesticides by agencies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA).[11][12] The registration process for semiochemicals is often streamlined compared to conventional pesticides, especially if they are naturally occurring and used in traps.[12]
Key aspects of the regulatory dossier include:
-
Product Chemistry: Data on the identity, purity, and stability of the active substance.
-
Toxicology: Studies to assess potential risks to human health.
-
Ecotoxicology: Data on the potential effects on non-target organisms and the environment.
-
Efficacy Data: Field trial results demonstrating the product's effectiveness.
The European Union provides a guidance document for the registration of semiochemicals, which outlines the specific data requirements.[11][13]
Conclusion
While the specific application of this compound in IPM is not yet established, its chemical nature as an acetate ester warrants investigation. The protocols and framework presented in these application notes provide a scientifically rigorous pathway for evaluating its potential as a novel insect attractant. By systematically progressing from laboratory-based electrophysiological and behavioral assays to formulated products in field trials, researchers can effectively determine the utility of this and other candidate semiochemicals. Successful development and registration of new attractants will continue to enhance the toolbox of sustainable pest management strategies, reducing reliance on conventional insecticides and promoting environmental stewardship.
References
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Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC - NIH. (2021-11-11). [Link]
-
Antennal Sensilla Basiconica Responses to Pheromones and General Odorants in Red Imported Fire Ants, Solenopsis invicta - MDPI. [Link]
-
Semiochemicals for controlling insect pests - Journal of Plant Protection Research. (2019-02-04). [Link]
-
Disrupting Pheromone Signaling in Insects: Design, Synthesis, and Evaluation of an Inhibitor - American Chemical Society. (2026-01-09). [Link]
-
Insect pheromones - Wikipedia. [Link]
-
Insecticides efficacy testing PT18 - Entomology Testing Laboratory. (2018-02-25). [Link]
- Slow release formulations of pheromones consisting of aldehydes - Google P
-
Figure 1 Chemical structures of the pheromones and other semiochemicals... - ResearchGate. [Link]
-
Tools for detecting insect semiochemicals: a review - PubMed. (2018-06-11). [Link]
-
Guidance Document on Semiochemical Active Substances and Plant Protection Products - rev. 11 - January 2024 - Language selection | Food Safety. (2024-01-11). [Link]
-
A Step-by-Step Guide to Mosquito Electroantennography - JoVE. (2021-03-10). [Link]
-
Organic Synthesis in Pheromone Science - PMC - PubMed Central - NIH. [Link]
-
Development of sol–gel formulations for slow release of pheromones - ResearchGate. (2025-08-06). [Link]
-
Identification and Synthesis of Semiochemical Substances Analogues of Stink Bugs - MDPI. (2025-11-12). [Link]
-
Method of Testing Insect Traps and Attractants, and Its Application to Studies of Hippelates pusio and Culex tarsalis1 | Journal of Economic Entomology | Oxford Academic. [Link]
-
Impact of temporal and rearing environment variations on brood ester pheromone production in the honey bee Apis mellifera | Request PDF - ResearchGate. [Link]
-
Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC - NIH. (2012-05-06). [Link]
-
Regulatory framework for the registration of semiochemical- based PPPs in the EU - ibma-global. [Link]
-
Alginate-Bentonite-Based Hydrogels Designed to Obtain Controlled-Release Formulations of Dodecyl Acetate - PMC - NIH. (2023-05-06). [Link]
-
The Pheromone Landscape of Apis mellifera: Caste-Determined Chemical Signals and Their Influence on Social Dynamics - MDPI. [Link]
-
Electroantennogram and Single Sensillum Recording in Insect Antennae - ResearchGate. [Link]
-
Insect Attractants: Tools for Integrated Pest Management - Agriculture Institute. (2023-12-20). [Link]
-
Regulation of semiochemicals - Global aspects - Wageningen University & Research. [Link]
-
Bioproduction of (Z,E)-tetradeca-9,12-dienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera s - ScienceOpen. (2021-11-13). [Link]
-
Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies - NIH. (2023-12-25). [Link]
-
ELECTROANTENNOGRAPHY - Ockenfels Syntech GmbH. [Link]
-
Identification and Synthesis of Semiochemicals for Fireflies, True Bugs, and Longhorn Beetles - eScholarship.org. [Link]
-
Comparison of pheromone lures with ethyl acetate and trap design for their attraction to red palm weevil, Rhynchophorus ferrugineus Olivier | Request PDF - ResearchGate. [Link]
- Sustained release pheromone formulation - Google P
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Registration Requirements for Non-toxic Natural Products as Animal Damage Control Agents - UNL Digital Commons. (1994-02-18). [Link]
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Insect Attractants and Traps 1 - UFDC Image Array 2. [Link]
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Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - Frontiers. [Link]
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Trials & Tribulations of Lure & Trap Testing - Insects Limited. [Link]
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Semiochemicals: The future of pest management Abdallah, M. Albeltagy Abstract The Revolution of chemical pesticides in industry -..::Egyptian Journal of Plant Protection Research Institute::.. [Link]
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Application Note: Quantification of 1-Methyloctyl Acetate in Environmental Samples
Abstract
This application note presents a robust and validated methodology for the quantification of 1-methyloctyl acetate (also known as nonan-2-yl acetate) in diverse environmental matrices, including water and soil. This compound is a semi-volatile organic compound (SVOC) used as a fragrance ingredient in various consumer products, leading to its potential release into the environment.[1][2] Monitoring its concentration is crucial for understanding its environmental fate and potential ecological impact. The protocols herein detail sample preparation using Headspace Solid-Phase Microextraction (HS-SPME) for aqueous samples and Ultrasonic Solvent Extraction for solid samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, environmental scientists, and analytical chemists requiring a reliable method for the trace-level quantification of this emerging contaminant.
Introduction and Significance
This compound (CAS RN: 14936-66-4) is a branched-chain ester characterized by its fruity and floral aroma, leading to its use in perfumes, cosmetics, and other scented consumer products.[3][4] The widespread application of these products creates pathways for this compound to enter the environment through wastewater streams and landfill leachate.[2]
As a semi-volatile organic compound (SVOC) with low water solubility and a high octanol-water partition coefficient (estimated LogP ≈ 4.0), this compound is expected to partition from the aqueous phase into sediment, soil organic matter, and potentially bioaccumulate in organisms.[1][5] While long-chain esters can undergo hydrolysis, this process can be slow under neutral environmental pH conditions.[6] Therefore, sensitive analytical methods are required to monitor its presence and concentration in various environmental compartments to assess exposure and risk.
This document provides two distinct, matrix-specific protocols that are designed for high recovery, reproducibility, and sensitivity, leveraging the selectivity of mass spectrometry for confident identification and quantification.
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Troubleshooting & Optimization
Technical Support Center: Optimization of Enzymatic Synthesis of 1-Methyloctyl Acetate
Welcome to the technical support center for the enzymatic synthesis of 1-methyloctyl acetate (also known as sec-octyl acetate). This guide is designed for researchers, chemists, and process development scientists to provide in-depth, actionable advice for optimizing this lipase-catalyzed esterification. Here, you will find answers to common questions, solutions to frequently encountered problems, and robust protocols to streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound.
Q1: What is the most common and effective enzyme for synthesizing this compound?
A1: The most widely used and highly effective biocatalyst for this type of esterification is the immobilized lipase B from Candida antarctica (CALB), commercially known as Novozym® 435.[1] Its high activity, stability in organic solvents, and selectivity for secondary alcohols make it an excellent choice.[1][2] While other lipases can be used, Novozym® 435 is often the benchmark catalyst for producing a variety of esters, including those with secondary alcohols.[2]
Q2: Should I use a direct esterification or a transesterification approach?
A2: The choice depends on your specific experimental goals.
-
Direct Esterification (1-methyloctanol + acetic acid): This is a thermodynamically controlled reaction that produces water as a byproduct. While straightforward, the accumulation of water can lead to a reverse reaction (hydrolysis), limiting the final yield.[3] Effective water removal is crucial for driving the reaction to completion.
-
Transesterification (1-methyloctanol + an activated acyl donor like vinyl acetate or ethyl acetate): This is often a kinetically controlled and nearly irreversible process, especially when using vinyl acetate. This method avoids water production, leading to higher conversion rates in shorter times. Using an excess of a simple ester like ethyl acetate can also serve as the reaction solvent, simplifying the setup.[4][5]
Q3: Is a solvent necessary for this reaction?
A3: Not always. Solvent-free systems are highly advantageous as they align with green chemistry principles, increase reactant concentration, and simplify downstream processing.[6][7] However, using a non-polar organic solvent like hexane or heptane can be beneficial. Solvents can help dissolve substrates, reduce viscosity, and in some cases, prevent substrate or product inhibition by lowering their concentration around the enzyme.[8][9]
Q4: What is "water activity" (a_w) and why is it critical in non-aqueous enzymology?
A4: Water activity (a_w) is a measure of the available water in a system and is a crucial parameter for lipase activity in organic media.[10][11] Lipases require a thin layer of water bound to their surface to maintain the flexible conformational structure needed for catalysis.[11][12]
-
Too low a_w: The enzyme is too rigid, resulting in very low or no activity.
-
Too high a_w: An excess of water promotes the reverse hydrolytic reaction, reducing the net esterification yield. It can also lead to enzyme aggregation and mass transfer limitations.[13] Optimizing water activity, rather than just total water content, is key to maximizing enzyme performance.[10]
Part 2: Troubleshooting Guide
This section is structured to address specific experimental problems.
Problem 1: Low Product Yield or Poor Conversion (<80%)
Q: My reaction has run for 24 hours, but the conversion to this compound is much lower than expected. What are the potential causes and how can I fix this?
A: Low conversion is a common issue that can stem from several factors related to reaction equilibrium, enzyme health, or substrate issues.
Potential Cause & Solution Pathway
-
Cause 1: Reversible Reaction & Water Accumulation
-
Why it happens: In direct esterification, the byproduct water shifts the equilibrium back towards the reactants (hydrolysis), creating a ceiling for your yield.[3]
-
Troubleshooting Steps:
-
Switch to Transesterification: Use vinyl acetate as the acyl donor. The enol tautomerizes to acetaldehyde, making the reaction practically irreversible.
-
Water Removal (for Direct Esterification): If using acetic acid, add molecular sieves (3Å or 4Å) to the reaction to sequester water as it is formed. Alternatively, running the reaction under a vacuum can help remove volatile water.
-
Control Water Activity: Ensure the enzyme and substrates are not overly hydrated before starting. An optimal, low water activity (typically < 0.5) is essential for synthesis.[10]
-
-
-
Cause 2: Sub-optimal Reaction Conditions
-
Why it happens: Every parameter—temperature, substrate ratio, and enzyme loading—interacts. An imbalance in one can severely limit the reaction rate and final yield.
-
Troubleshooting Steps:
-
Check Temperature: Novozym® 435 is robust, but its activity for this reaction is typically optimal between 40–60°C.[4][14] Temperatures that are too high can cause denaturation over time, while low temperatures lead to slow kinetics.[4][15]
-
Optimize Substrate Molar Ratio: A 1:1 molar ratio is often not optimal. An excess of one substrate can shift the equilibrium. However, a large excess of the alcohol can sometimes inhibit the enzyme.[16] Start with a modest excess of the acyl donor (e.g., 1:1.5 to 1:3 alcohol:acid). For transesterification with ethyl acetate, a much larger excess of the acetate donor is common as it also acts as the solvent.[4][5]
-
Increase Enzyme Loading: If the reaction is simply too slow, the catalyst concentration may be the limiting factor. Increase the enzyme amount (e.g., from 1% to 5% w/w of total substrates) and observe the effect on the initial reaction rate.[4]
-
-
-
Cause 3: Enzyme Inhibition or Deactivation
-
Why it happens: High concentrations of certain substrates (like short-chain acids) or products can inhibit the enzyme.[17] The enzyme may also have lost activity from previous use or improper storage.
-
Troubleshooting Steps:
-
Test Enzyme Activity: Run a standard, well-characterized reaction (e.g., synthesis of butyl butyrate) to confirm your enzyme batch is active.
-
Modify Substrate Addition: If substrate inhibition is suspected, try a stepwise addition of the inhibitory substrate (e.g., acetic acid) over the course of the reaction.
-
Consider a Solvent: If operating in a solvent-free system, the high concentration of reactants or products might be the issue. Adding a non-polar solvent like heptane can mitigate this inhibition.[9]
-
-
Problem 2: Slow Reaction Rate
Q: The reaction eventually reaches a high yield, but it takes several days. How can I increase the reaction speed?
A: A slow reaction rate points to kinetic limitations rather than thermodynamic ones.
Potential Cause & Solution Pathway
-
Cause 1: Insufficient Enzyme Loading
-
Why it happens: The number of available catalytic sites is directly proportional to the initial reaction rate.
-
Troubleshooting Steps:
-
Increase Enzyme Concentration: Systematically increase the enzyme loading (e.g., in steps from 2% to 10% w/w of substrates). Monitor the conversion after a fixed time (e.g., 4 hours). There will be a point of diminishing returns where mass transfer becomes the new bottleneck.[18]
-
-
-
Cause 2: Mass Transfer Limitations
-
Why it happens: The reactants need to diffuse from the bulk liquid to the surface of the immobilized enzyme and into its pores. If this process is slower than the catalytic reaction itself, it will limit the overall rate. This is common in viscous mixtures or with inadequate mixing.
-
Troubleshooting Steps:
-
Increase Agitation Speed: Ensure the reaction mixture is well-stirred. Increase the shaking speed or stirring rate (e.g., from 150 rpm to 250 rpm) and see if the initial rate improves.[7] If it does, mass transfer was a limiting factor.
-
Reduce Viscosity: If the reaction mixture is very thick, adding a non-polar solvent can reduce viscosity and improve diffusion rates.
-
-
-
Cause 3: Sub-optimal Temperature
-
Why it happens: According to collision theory, higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions between the substrate and the enzyme's active site.
-
Troubleshooting Steps:
-
Systematically Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., 45°C, 55°C, 65°C). Be aware that enzyme stability decreases at higher temperatures, so there is a trade-off between rate and enzyme lifespan.[4][15] For Novozym® 435, exceeding 70-80°C for prolonged periods is generally not recommended.
-
-
Part 3: Data, Protocols, and Workflows
Reference Data: Optimized Conditions for Similar Ester Syntheses
The following table summarizes optimized conditions from various studies on lipase-catalyzed ester synthesis, providing a validated starting point for your experiments.
| Ester Product | Enzyme | Temp (°C) | Substrate Molar Ratio (Alcohol:Acyl Donor) | System | Yield/Conversion | Reference |
| Neryl Acetate | Novozym® 435 | 52.7 | 1:12.6 (Nerol:Ethyl Acetate) | Solvent-Free | 91.6% | [4][5] |
| Adipate Esters | Novozym® 435 | ~50-60 | Varies (e.g., 1:2 Acid:Alcohol) | Not specified | >96% | [1] |
| Pentyl Acetate | Lipozyme® 435 | Not specified | 1:2 (Acid:Alcohol) | Solvent-Free | >80% | [17] |
| Octyl Acetate | Immobilized R. oryzae | 36 | 1:2 (Octanol:Vinyl Acetate) | Solvent-Free | 92.4% | [7] |
| Butyl Dihydrocaffeate | Various Lipases | 37 | Not specified | Chloroform:Methanol | Not specified | [19] |
Diagram: Enzymatic Esterification (Ping-Pong Bi-Bi Mechanism)
The lipase-catalyzed synthesis of this compound typically follows a Ping-Pong Bi-Bi mechanism.[18][20]
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Experimental Protocol: Baseline Synthesis of this compound
This protocol provides a robust starting point for your optimization experiments.
Materials:
-
1-Methyloctanol (sec-Octyl alcohol)
-
Vinyl acetate (acyl donor)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Heptane (or other suitable organic solvent, optional)
-
20 mL screw-cap vials
-
Orbital shaker with temperature control
-
Gas chromatograph (GC) with a suitable column (e.g., HP-5) for analysis
Procedure:
-
Preparation: To a 20 mL vial, add 1-methyloctanol (e.g., 1 mmol, ~130 mg) and vinyl acetate (e.g., 2 mmol, ~172 mg). If using a solvent, add 5 mL of heptane.
-
Enzyme Addition: Add Novozym® 435 (e.g., 30 mg, which is ~10% w/w of the substrates).
-
Reaction: Tightly cap the vial and place it in an orbital shaker set to 50°C and 200 rpm.
-
Sampling & Monitoring: Periodically (e.g., at 1, 2, 4, 8, and 24 hours), pause the shaker and carefully take a small aliquot (~10 µL) from the supernatant.
-
Sample Preparation for GC: Dilute the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate or hexane) in a GC vial. Filter if necessary to remove enzyme particles.
-
GC Analysis: Inject the sample into the GC to determine the percentage conversion by measuring the peak areas of the substrate (1-methyloctanol) and the product (this compound).
Workflow Diagram: Optimization using Response Surface Methodology (RSM)
For efficient optimization of multiple interacting parameters, Response Surface Methodology (RSM) is a powerful statistical tool.[1][14][21][22][23]
Caption: A typical workflow for process optimization using RSM.
References
-
Rahman, M. B. A., Chaibakhsh, N., & Basri, M. (2011). Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters. Biotechnology Research International, 2011, 162987. [Link]
-
Jiang, C., & Cheng, G. (2020). Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System. Scientific Research Publishing. [Link]
-
ResearchGate. (n.d.). Lipase-catalyzed synthesis of octyl acetate in solvent free system. [Link]
-
ResearchGate. (n.d.). Water activity dependence of lipase catalysis in organic media explains successful transesterification reactions. [Link]
-
ResearchGate. (n.d.). Four-factor response surface optimization of the enzymatic synthesis of wax ester from palm kernel oil. [Link]
-
Ferreira-Leitão, V. S., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. MDPI. [Link]
-
Sheldon, R. A., & Woodley, J. M. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. [Link]
-
Lund University. (n.d.). Computational screening tool for lipase performance in organic media. [Link]
-
ResearchGate. (n.d.). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. [Link]
-
National Center for Biotechnology Information. (n.d.). An Update: Enzymatic Synthesis for Industrial Applications. [Link]
-
Journal of King Saud University. (n.d.). Optimization of culture conditions by response surface methodology for production of extracellular esterase from Serratia sp. EST-4. [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of enzymatic synthesis of palm-based kojic acid ester using response surface methodology. [Link]
-
MDPI. (n.d.). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). [Link]
-
Semantic Scholar. (n.d.). Water activity and substrate concentration effects on lipase activity. [Link]
-
MDPI. (n.d.). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. [Link]
-
National Center for Biotechnology Information. (n.d.). Enzymatic Interesterification: An Innovative Strategy for Lower‐Calorie Lipid Production From Refined Peanut Oil. [Link]
-
Open Access Library. (2020). Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System. [Link]
-
National Center for Biotechnology Information. (n.d.). The effect of water on enzyme action in organic media. [Link]
-
Redalyc. (n.d.). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. [Link]
-
ResearchGate. (n.d.). A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters. [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. [Link]
-
Scientific.net. (2016). Optimization of Eugenol Ester Using Statistical Approach of Response Surface Methodology. [Link]
-
National Center for Biotechnology Information. (n.d.). High enantioselective Novozym 435-catalyzed esterification of (R,S)-flurbiprofen monitored with a chiral stationary phase. [Link]
-
MDPI. (n.d.). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. [Link]
-
SciSpace. (n.d.). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. [Link]
-
ResearchGate. (n.d.). Response surface methodology to optimize enzyme-assisted aqueous extraction of maize germ oil. [Link]
-
Royal Society of Chemistry. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. [Link]
-
ResearchGate. (n.d.). Optimization of Lipase-Catalyzed Synthesis of Cetyl Octanoate in Supercritical Carbon Dioxide. [Link]
-
MDPI. (n.d.). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. [Link]
-
Scientific Research Publishing. (n.d.). Lipase-Catalyzed Synthesis and Characterization of 6-O-(11-Dodecenoic)-Glucose Ester in Ionic Liquids. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System [scirp.org]
- 5. Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System - Open Access Library [oalib.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Scale-up of 1-Methyloctyl Acetate Production
Welcome to the technical support center for the synthesis and scale-up of 1-methyloctyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this specialty ester. The information provided herein is a synthesis of established principles in esterification chemistry and process scale-up, offering practical solutions and theoretical explanations to facilitate your experimental success.
I. Overview of this compound Synthesis
This compound, a secondary acetate ester, is typically synthesized via the esterification of 2-nonanol with an acetylating agent, such as acetic acid or acetic anhydride. The reaction is commonly catalyzed by an acid or an enzyme (lipase).
Reaction Scheme:
While the synthesis appears straightforward, scaling up the production from laboratory to pilot or industrial scale often presents a unique set of challenges. This guide will address these potential issues in a practical, question-and-answer format.
II. Troubleshooting Guide
This section is designed to directly address specific problems you may encounter during your experiments.
A. Reaction and Yield Issues
Q1: Why is the conversion of 2-nonanol to this compound lower than expected, especially at a larger scale?
A1: Low conversion in esterification reactions is a common issue, often exacerbated during scale-up. Several factors can contribute to this problem:
-
Equilibrium Limitation: Fischer esterification is a reversible reaction.[1] The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the conversion.[2] At a larger scale, inefficient water removal can be a significant bottleneck.
-
Mass Transfer Limitations: In heterogeneous catalysis (e.g., with an ion-exchange resin or immobilized lipase), the reaction rate can be limited by the diffusion of reactants to the catalyst surface.[4] This becomes more pronounced in larger reactors where mixing may not be as efficient.
-
Solution: Improve agitation to enhance mixing and reduce the diffusion barrier. Ensure the catalyst particle size is appropriate for the reactor geometry. For larger scale, consider using a fixed-bed reactor to ensure good contact between reactants and the catalyst.
-
-
Catalyst Deactivation: The catalyst, whether acidic or enzymatic, can lose its activity over time.
-
Acid Catalysts: Strong acids like sulfuric acid can cause side reactions such as dehydration of the alcohol at elevated temperatures.[5] They can also be corrosive to the reactor.[5]
-
Enzymatic Catalysts (Lipases): Lipases can be inhibited by high concentrations of the alcohol or acid.[6][7] The water content in the reaction medium is also critical; while some water is necessary for enzyme activity, excess water will promote the reverse hydrolysis reaction.[8]
-
Solution: Optimize the catalyst loading and reaction temperature to minimize side reactions and deactivation. For lipases, control the water activity in the reaction medium. Consider using a more robust immobilized enzyme for easier recovery and reuse.
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The primary byproduct in the esterification of 2-nonanol is water. However, other side reactions can occur, leading to impurities that complicate purification and reduce the yield of the desired ester.
-
Dehydration of 2-Nonanol: Under strong acidic conditions and elevated temperatures, secondary alcohols like 2-nonanol can undergo dehydration to form alkenes (e.g., nonenes).[5]
-
Mitigation: Use a milder acid catalyst or an enzymatic catalyst. Optimize the reaction temperature to favor esterification over dehydration.
-
-
Ether Formation: Two molecules of 2-nonanol can react to form a di(1-methyloctyl) ether, especially in the presence of a strong acid catalyst.
-
Mitigation: Similar to dehydration, using milder reaction conditions and catalysts can suppress ether formation.
-
-
Acetylation of Impurities: If the starting 2-nonanol contains other alcohols as impurities, they will also be acetylated, leading to a mixture of acetate esters that may be difficult to separate.
-
Mitigation: Ensure the purity of the starting materials through proper characterization and purification if necessary.
-
Table 1: Troubleshooting Low Yield and Byproduct Formation
| Symptom | Potential Cause | Recommended Action |
| Reaction stalls at low conversion | Equilibrium limitation due to water accumulation | Use a Dean-Stark trap, molecular sieves, or vacuum to remove water.[1][3] |
| Low conversion at larger scale with heterogeneous catalyst | Mass transfer limitation | Increase agitation speed; optimize catalyst particle size.[4] |
| Formation of unsaturated compounds | Dehydration of 2-nonanol | Use a milder catalyst (e.g., lipase, weaker acid); lower reaction temperature.[5] |
| Presence of high molecular weight impurities | Ether formation from 2-nonanol | Employ milder reaction conditions; use an enzymatic catalyst. |
| Mixture of different acetate esters in the product | Impurities in the starting 2-nonanol | Purify the starting alcohol before the reaction. |
B. Purification Challenges
Q3: I am having difficulty purifying this compound from the reaction mixture. What are the best practices?
A3: The purification of this compound typically involves a multi-step process to remove unreacted starting materials, the catalyst, and any byproducts.
-
Work-up Procedure:
-
Catalyst Removal: If a solid catalyst (ion-exchange resin or immobilized lipase) is used, it can be removed by simple filtration. For a homogeneous acid catalyst, neutralization with a base (e.g., sodium bicarbonate solution) is necessary. Be cautious during neutralization as it can be exothermic and produce gas (CO2).
-
Washing: The organic layer should be washed with water to remove any remaining salts and water-soluble impurities. A brine wash can then be used to break any emulsions and remove bulk water.
-
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, followed by filtration.
-
-
Fractional Distillation: Due to the relatively high boiling point of this compound and the potential for closely boiling impurities, fractional distillation under reduced pressure (vacuum) is the recommended method for final purification.[9][10][11][12]
-
Key Parameters: The efficiency of the separation depends on the number of theoretical plates in the distillation column, the reflux ratio, and the vacuum level. These parameters need to be optimized for your specific mixture.
-
-
Phase Separation Issues: During the aqueous workup, emulsions can form, making the separation of organic and aqueous layers difficult.
-
Solution: Adding brine (saturated NaCl solution) can help to break emulsions. If the problem persists, a small amount of a suitable organic solvent can be added to change the density of the organic phase.
-
Q4: How do I remove the final traces of unreacted 2-nonanol from my product?
A4: The boiling points of this compound and 2-nonanol are relatively close, which can make their separation by distillation challenging.
-
Efficient Fractional Distillation: A distillation column with a high number of theoretical plates is essential for achieving good separation.[9] Operating under a higher vacuum will lower the boiling points and can improve the separation efficiency.
-
Chemical Treatment: In some cases, a chemical treatment can be used to remove residual alcohol. For example, reacting the mixture with a small amount of acetic anhydride will convert the remaining 2-nonanol to the desired ester. The excess acetic anhydride can then be quenched and removed during the workup.
C. Scale-up Specific Issues
Q5: We are planning to scale up the synthesis. What are the key challenges we should anticipate?
A5: Scaling up a chemical process is not always a linear extrapolation of the lab-scale procedure. Key challenges include:
-
Heat Transfer: Esterification reactions are often exothermic. In large reactors, the surface area-to-volume ratio is much lower, making heat removal less efficient.[13] This can lead to localized hot spots, which can cause side reactions, byproduct formation, and even runaway reactions.
-
Solution: Ensure the reactor has an adequate cooling system. The rate of addition of reactants should be carefully controlled to manage the heat evolution.
-
-
Mixing: Achieving uniform mixing in a large reactor is more challenging than in a lab flask. Poor mixing can lead to localized concentration gradients, affecting the reaction rate and selectivity.
-
Solution: Use an appropriately designed agitator and optimize the stirring speed. For heterogeneous reactions, ensure the catalyst is kept suspended.
-
-
Process Safety: The handling of larger quantities of flammable and corrosive materials like acetic anhydride requires stringent safety protocols.
-
Solution: Conduct a thorough process hazard analysis (PHA) before scaling up. Ensure all personnel are trained on the handling of hazardous chemicals and that appropriate personal protective equipment (PPE) is used.
-
Diagram 1: Key Considerations for Scale-Up
Caption: Key challenges and mitigation strategies in the scale-up of this compound production.
III. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the synthesis of this compound?
A1: The "best" catalyst depends on the specific requirements of your process, such as desired purity, cost, and environmental considerations.
-
Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are inexpensive and effective but can be corrosive and lead to side reactions like dehydration.[5]
-
Solid Acid Catalysts (e.g., Ion-Exchange Resins): These are less corrosive and can be easily removed from the reaction mixture, but may have lower activity and can be prone to deactivation.
-
Lipases (Enzymatic Catalysts): Lipases offer high selectivity, operate under mild conditions, and are environmentally friendly.[14] However, they are more expensive and can be sensitive to reaction conditions.[6]
Q2: Can I use acetic acid instead of acetic anhydride as the acetylating agent?
A2: Yes, acetic acid can be used. The reaction with acetic acid is a classic Fischer esterification, which is an equilibrium-limited process.[1] The use of acetic anhydride is an alternative that drives the reaction to completion as the byproduct, acetic acid, is less likely to participate in the reverse reaction. However, acetic anhydride is more expensive and more reactive than acetic acid.
Q3: What are the key safety precautions I should take when working with the reactants?
A3:
-
2-Nonanol: Causes skin and serious eye irritation.[5] It is important to wear appropriate gloves and eye protection.
-
Acetic Anhydride: Is a flammable liquid and vapor, is harmful if swallowed, and causes severe skin burns and eye damage.[2][9][15] It should be handled in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and chemical splash goggles.
Diagram 2: Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis and purification of this compound.
IV. References
-
PubChem. (n.d.). 2-Nonanol. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Aslam, A., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry, 98, 1-18.
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved January 24, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved January 24, 2026, from [Link]
-
G. Alves, I. Figueiredo, et al. (n.d.). Enantioselective HPLC-UV method for determination of eslicarbazepine acetate (BIA 2-093) and its metabolites in human plasma. Biomedical chromatography : BMC.
-
Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved January 24, 2026, from [Link]
-
Scientific Research Publishing. (n.d.). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Retrieved January 24, 2026, from [Link]
-
UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved January 24, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved January 24, 2026, from [Link]
-
Cerritos College. (n.d.). Organic Chemistry 211 Laboratory Experiment 5b: Fractional Distillation. Retrieved January 24, 2026, from [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved January 24, 2026, from [Link]
-
Lorenzo Pérez, B., et al. (2023). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. Processes, 11(6), 1640.
-
chymist.com. (n.d.). ESTERS: THE PREPARATION AND IDENTIFICATION OF AN ARTIFICIAL FOOD FLAVOR. Retrieved January 24, 2026, from [Link]
-
Bellevue College. (n.d.). Synthesis of Esters. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2026, January 15). 3: Fractional Distillation. Retrieved January 24, 2026, from [Link]
-
SmartLabs. (n.d.). Esterification. Retrieved January 24, 2026, from [Link]
-
World Research Library. (2018, March 24). HEAT AND MASS TRANSFER LIMITATIONS IN ESTERIFICATION OF PROPIONIC ACID OVER ION EXCHANGE RESIN. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025, August 7). Current Developments in Esterification Reaction: A Review on Process and Parameters. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025, October 10). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (n.d.). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Retrieved January 24, 2026, from [Link]
-
Cosmetic Ingredient Review. (2010, August 30-31). BLUE BOOK 1 Methyl Acetate CIR EXPERT PANEL MEETING. Retrieved January 24, 2026, from [Link]
-
ULPGC. (n.d.). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. accedaCRIS. Retrieved January 24, 2026, from [Link]
-
MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved January 24, 2026, from [Link]
-
Google Patents. (n.d.). US5302747A - Process for the manufacture of esters. Retrieved January 24, 2026, from
-
Journal of Chemical Technology and Metallurgy. (n.d.). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025, August 6). Production of flavours by esterification. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025, August 6). Investigations into the Natural Occurrence of 1-Phenylethyl Acetate (Styrallyl Acetate). Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (2023, August 28). Investigating phase separation properties of chromatin-associated proteins using gradient elution of 1,6-hexanediol. Retrieved January 24, 2026, from [Link]
-
Agritrop. (n.d.). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Retrieved January 24, 2026, from [Link]
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Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved January 24, 2026, from [Link]
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Semantic Scholar. (n.d.). Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR. Retrieved January 24, 2026, from [Link]
-
The Effect of Water Sorbent on Lipase-Catalysed Esterification of Fatty Acid. (n.d.). Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (2024, September 6). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science. Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (2024, July 10). Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. Reaction Chemistry & Engineering. Retrieved January 24, 2026, from [Link]
-
Atmospheric Chemistry and Physics. (n.d.). Effects of liquid–liquid phase separation and relative humidity on the heterogeneous OH oxidation of inorganic–organic aerosols: insights from methylglutaric acid and ammonium sulfate particles. Retrieved January 24, 2026, from [Link]
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Atmospheric Chemistry and Physics. (n.d.). Observations on hygroscopic growth and phase transitions of mixed 1, 2, 6-hexanetriol ∕ (NH4)2SO4 particles: investigation of the liquid–liquid phase separation (LLPS) dynamic process and mechanism and secondary LLPS during the dehumidification. Retrieved January 24, 2026, from [Link]
-
Google Patents. (n.d.). US2431554A - Purification of vinyl acetate by distillation and scrubbing of the distillate. Retrieved January 24, 2026, from
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Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2025, August 6). Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. Retrieved January 24, 2026, from [Link]
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Gradiva Review Journal. (2025). Review On Kinetics of High Temperature Esterification and Its Process Design. 11(7), 601.
-
National Center for Biotechnology Information. (n.d.). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. Retrieved January 24, 2026, from [Link]
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Technical Support Center: Degradation Pathways and Stability of Acetate Ester Pheromones in Lures
Welcome to the Technical Support Center. This guide is designed for researchers, chemical ecologists, and pest management professionals who utilize acetate ester pheromones in their work. The stability and controlled release of these semiochemicals are paramount for achieving reliable and reproducible results in both field and laboratory settings. This document provides in-depth technical guidance on the common degradation pathways of acetate ester pheromones, offers troubleshooting solutions for frequently encountered issues, and presents standardized protocols for assessing lure integrity.
Understanding the Inherent Instability of Acetate Ester Pheromones
Acetate esters are a prevalent class of insect sex pheromones, often characterized by their high volatility and specificity.[1] However, the very chemical properties that make them effective signaling molecules also render them susceptible to degradation under typical environmental conditions. The ester functional group, and often unsaturated carbon chains within the molecule, are reactive sites prone to chemical breakdown. This degradation leads to a loss of the active pheromone, reducing the efficacy of the lure and potentially generating behavioral antagonists or attractants for non-target species. The two primary degradation pathways of concern are hydrolysis and oxidation.
Hydrolysis: The Splitting of Esters by Water
Hydrolysis is the chemical breakdown of a compound due to reaction with water.[2] For an acetate ester, this reaction cleaves the ester bond, yielding the corresponding alcohol and acetic acid. This process can be catalyzed by either acids or bases.[3] In the context of environmental exposure, moisture from humidity or condensation is the source of water, and the reaction can be accelerated by acidic or basic particulates in the air or on surfaces.
The hydrolysis of an ester is a reversible reaction, but in the open system of a pheromone lure, the volatile products can diffuse away, driving the reaction towards completion.[2]
Caption: Acid or base-catalyzed hydrolysis of an acetate ester pheromone.
Oxidation: Degradation by Atmospheric Oxygen
Oxidation is another major degradation pathway, particularly for pheromones containing carbon-carbon double bonds (unsaturation).[1][4] Atmospheric oxygen, especially in the presence of ultraviolet (UV) light from the sun or high temperatures, can attack these double bonds.[5] This process can lead to the formation of various degradation products, including epoxides, aldehydes, and shorter-chain carboxylic acids, which can significantly alter the biological activity of the lure.[6]
The material used to dispense the pheromone is critical; some materials can protect the chemical from oxidation, while others may allow for rapid degradation.[1]
Caption: Oxidation pathway for unsaturated acetate ester pheromones.
Frequently Asked Questions (FAQs)
Q1: My lure's field performance is declining much faster than the manufacturer's stated lifespan. What could be the cause?
A1: This is a common issue stemming from several factors. The stated lifespan is often based on average conditions. Extreme environmental conditions, such as high temperatures, direct sunlight, and high humidity, can significantly accelerate both the release rate and the chemical degradation of the pheromone.[1][5] High heat increases volatility, depleting the lure faster, while sunlight (UV radiation) and humidity promote photodegradation and hydrolysis, respectively.[4][7] We recommend reviewing the storage conditions of your lures and the specific environmental factors at your field site.
Q2: How critical is the storage of unused pheromone lures?
A2: Storage conditions are absolutely critical. Improper storage is a leading cause of inconsistent results. For long-term stability, lures should be stored in a freezer at -20°C or below in their original sealed, airtight packaging to minimize both volatility and chemical degradation.[4][8] Exposure to light and oxygen should be minimized; storing lures in amber vials or wrapped in foil can prevent photodegradation.[4] For short-term use, refrigeration (2-8°C) is acceptable, but room temperature storage for extended periods can lead to rapid degradation.[4]
Q3: I am observing unexpected peaks in the GC-MS analysis of a lure that has been in the field. What are they?
A3: The unexpected peaks are likely degradation products. If you are analyzing an acetate ester pheromone, the most common degradation products from hydrolysis are the corresponding parent alcohol and acetic acid.[9][10] Depending on the structure of your pheromone, you may also see products of oxidation, such as aldehydes or epoxides, especially if the pheromone is unsaturated. Comparing the mass spectra of these new peaks with library data for the suspected degradation products can confirm their identity.
Q4: Can the dispenser material itself affect the stability of the pheromone?
A4: Yes, the dispenser is a critical component for both protection and controlled release.[8] An ideal dispenser is made from an inert material that does not react with the pheromone.[4] Materials like rubber septa or specific polymers are often used to create a matrix that physically shields the pheromone from UV light and oxygen while ensuring a consistent, zero-order release rate.[1][8] In contrast, loading pheromones onto materials like wooden blocks can lead to rapid oxidation and inconsistent release.[1]
Q5: Are there additives that can be incorporated into a lure formulation to improve stability?
A5: Yes, the use of stabilizers can significantly extend the functional life of a lure. Antioxidants, such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA), are commonly added to formulations to inhibit oxidative degradation.[8] This is especially important for pheromones containing aldehyde functional groups or unsaturated bonds. Additionally, UV stabilizers can be incorporated to absorb harmful UV radiation and prevent photodegradation.[8]
Troubleshooting Guide for Lure Performance Issues
This table provides a systematic approach to diagnosing and resolving common problems encountered during pheromone-based experiments.
| Symptom Observed | Potential Scientific Cause(s) | Recommended Troubleshooting Actions |
| Inconsistent or declining trap captures over time. | 1. Accelerated Degradation: High temperature, UV exposure, or humidity causing rapid breakdown of the active pheromone.[1][5] 2. Inconsistent Release Rate: Fluctuations in temperature affecting the volatility and release from the dispenser matrix. | 1. Retrieve and chemically analyze lure remnants via GC-MS to quantify remaining active ingredient. 2. Review field site conditions; consider using a more protected trap design.[1] 3. Ensure proper, cold-chain storage of backup lures.[4] |
| Complete lack of trap captures despite pest presence. | 1. Expired Lure: The lure may be past its effective lifespan, with the pheromone fully degraded or depleted.[5] 2. Improper Storage: Lure was rendered inactive due to prolonged storage at room temperature or exposure to light/air.[4] | 1. Verify the age and storage history of the lure. Replace with a new lure from proper storage. 2. Perform a qualitative GC-MS analysis on the failed lure to confirm the absence of the active compound. |
| Attraction of non-target species. | 1. Formation of Isomers/Byproducts: Degradation may produce compounds that are attractive to other species. 2. Incorrect Pheromone Blend: The initial lure formulation may have impurities. | 1. Analyze the chemical profile of a new and a used lure by GC-MS to identify any degradation products formed. 2. Research if identified degradation products are known kairomones for the non-target species. |
| High variability between replicate traps. | 1. Inconsistent Lure Handling: Cross-contamination or inconsistent placement of lures within traps.[11] 2. Microclimate Differences: Significant variations in temperature, airflow, or sunlight exposure between trap locations.[12] | 1. Use clean gloves or forceps for handling each lure to prevent cross-contamination.[11] 2. Standardize lure placement within each trap. 3. Assess the microclimates of trap locations and reposition for greater environmental homogeneity. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Pheromone Degradation
This protocol provides a framework for quantifying the active pheromone and identifying degradation products in a lure.
Objective: To determine the chemical profile of a pheromone lure and assess its degradation.
Materials:
-
Pheromone lure (new and used samples)
-
High-purity hexane or dichloromethane (DCM)
-
Glass vials (2 mL) with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Internal standard (e.g., a stable hydrocarbon like undecane, if quantification is desired)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Methodology:
-
Sample Preparation: a. Carefully place a single lure (or a precise portion of it) into a 2 mL glass vial. b. Add 1.5 mL of hexane or DCM to the vial. If performing quantitative analysis, add a known concentration of the internal standard at this step. c. Seal the vial and vortex for 2 minutes to extract the pheromone and its byproducts from the dispenser matrix. d. Allow the vial to sit for at least 1 hour (or overnight) to ensure complete extraction. e. Carefully transfer the solvent to a new vial for analysis, avoiding any particulate matter from the dispenser.
-
GC-MS Instrumentation and Parameters: a. System: Agilent 7890B GC with 5977A MS or equivalent.[13] b. Column: DB-5MS or similar non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[13] c. Carrier Gas: Helium at a constant flow of 1 mL/min.[13] d. Injection: 1 µL in splitless mode.[13] e. Injector Temperature: 250°C.[13] f. Oven Program: 40°C for 2 min, then ramp at 5°C/min to 300°C. (Note: This program should be optimized for your specific pheromone's volatility).[13] g. MS Parameters: EI mode at 70 eV, scanning from m/z 40-450.[13]
-
Data Analysis: a. Identify the peak corresponding to the acetate ester pheromone based on its retention time and mass spectrum, confirmed by running a pure standard. b. Search the chromatogram of the used lure for new peaks not present in the new lure analysis. c. Analyze the mass spectra of these new peaks and compare them against a spectral library (e.g., NIST) to tentatively identify degradation products (e.g., the parent alcohol). d. For quantification, calculate the peak area ratio of the pheromone to the internal standard and compare it between new and used lures.
Caption: Standard workflow for assessing pheromone degradation using GC-MS.
References
-
MitraSena. (n.d.). Why Some Lures Don't Work: The Science Behind Effective Pest Trapping. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Insects Limited. (2024, August 20). Mistakes to avoid - pheromone monitoring program. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Ding, B-J., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Mangang, I. B., et al. (2025, October 9). Pheromone traps: analysing the factors helpful in mitigating the use of chemical insecticides for sustainable practices in storing food product commodities. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methods for pheromone discovery and characterization. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Acetic acid lure placement within traps affects moth catches of codling moth (Lepidoptera: Tortricidae). Retrieved from [Link]
-
Durand, N., et al. (2011). Degradation of Pheromone and Plant Volatile Components by a Same Odorant-Degrading Enzyme in the Cotton Leafworm, Spodoptera littoralis. PLoS ONE. Retrieved from [Link]
-
ResearchGate. (2016, June 8). Method Development And Validation For Estimation Of Commercially Produced Sex Pheromones In Lure. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Biosynthesis of sex pheromones in moths: Stereochemistry of fatty alcohol oxidation in Manduca sexta. Retrieved from [Link]
-
Museumpests.net. (n.d.). Monitoring – Pheromone Tips. Retrieved from [Link]
-
SpringerLink. (n.d.). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Retrieved from [Link]
-
CORE. (n.d.). Factors affecting trap catch in pheromone-based monitoring of saddle gall midge Haplodiplosis marginata (Diptera). Retrieved from [Link]
-
Cooperband, M. F., et al. (2022). Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula. MDPI. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Degradation of Pheromone and Plant Volatile Components by a Same Odorant-Degrading Enzyme in the Cotton Leafworm, Spodoptera littoralis. Retrieved from [Link]
-
ResearchGate. (2025, October 2). Pheromone traps: analysing the factors helpful in mitigating the use of chemical insecticides for sustainable practices in storing food product commodities. Retrieved from [Link]
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Minimizing isomerization during the synthesis of 1-Methyloctyl acetate
Welcome to the technical support center for the synthesis of 1-methyloctyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you minimize isomerization and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomeric purity important?
A1: this compound, also known as sec-octyl acetate or 2-octyl acetate, is an ester recognized for its characteristic fruity, orange-like aroma. In the pharmaceutical and fine chemical industries, the specific biological activity or physical properties of a molecule are often dependent on its precise isomeric structure. The presence of other isomers, such as 3-octyl acetate or 4-octyl acetate, can lead to undesired side effects, lower efficacy, or changes in the material's properties. Therefore, maintaining high isomeric purity is critical for ensuring product quality and performance.
Q2: What are the common methods for synthesizing this compound?
A2: Common synthetic routes to this compound include:
-
Fischer-Speier Esterification: This is a traditional method involving the reaction of 2-octanol with acetic acid in the presence of a strong acid catalyst like sulfuric acid. While straightforward, it is prone to causing isomerization.
-
Reaction with Acetic Anhydride: Using acetic anhydride with 2-octanol is another approach, which can be catalyzed by an acid or a base.[1]
-
Steglich Esterification: A milder method that uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification under gentle conditions.[2][3]
-
Mitsunobu Reaction: This reaction allows for the conversion of 2-octanol to its acetate with inversion of stereochemistry, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[4][5][6]
-
Enzymatic Synthesis: The use of lipases as biocatalysts offers a highly selective method for the synthesis of this compound, often with the added benefit of enantioselectivity.[7][8][9]
Q3: What is the primary cause of isomerization during the synthesis of this compound?
A3: The primary cause of isomerization is the formation of a carbocation intermediate at the secondary carbon of the 2-octanol under acidic conditions. This secondary carbocation can undergo rearrangement via a hydride shift, where a hydrogen atom with its bonding electrons migrates from an adjacent carbon to the positively charged carbon.[10][11] This rearrangement leads to the formation of more stable secondary carbocations at the 3- or 4-positions of the octyl chain, which then react with the acetate nucleophile to form a mixture of isomeric octyl acetates.
Isomerization Mechanism
The following diagram illustrates the acid-catalyzed isomerization pathway starting from 2-octanol.
Caption: Acid-catalyzed isomerization of 2-octanol leading to a mixture of octyl acetates.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Equilibrium: In Fischer esterification, the reaction is reversible, and the presence of water can shift the equilibrium back to the reactants. 3. Side Reactions: Dehydration of the alcohol to form octenes under harsh acidic conditions. | 1. Optimize Reaction Conditions: Monitor the reaction by TLC or GC to determine the optimal reaction time. For milder methods like Steglich esterification, reactions may require longer times at room temperature. 2. Remove Water: In Fischer esterification, use a Dean-Stark apparatus to remove water as it forms. Alternatively, use a drying agent or an excess of one of the reactants. 3. Use Milder Conditions: Avoid high temperatures and strong acids. Consider using a non-acidic method like Steglich or Mitsunobu esterification. |
| Presence of Multiple Isomers in the Final Product | 1. Carbocation Rearrangement: Use of a strong acid catalyst (e.g., H₂SO₄) promotes the formation of a carbocation that can rearrange.[10] 2. High Reaction Temperature: Elevated temperatures can provide the energy needed for carbocation rearrangement. | 1. Change the Catalytic System: a. Use a milder acid catalyst: Lewis acids like ZrOCl₂·8H₂O can be effective.[12] b. Use a non-acidic method: Steglich esterification (DCC/DMAP) or the Mitsunobu reaction are excellent alternatives that avoid carbocation formation.[2][4] c. Enzymatic Catalysis: Lipases are highly selective and will not cause isomerization.[7][8] 2. Lower the Reaction Temperature: If using an acid-catalyzed method, try running the reaction at a lower temperature, although this may require longer reaction times. |
| Formation of Octene Byproducts | 1. Elimination Reaction: Strong acids and high temperatures can promote the E1 elimination of water from the protonated alcohol, leading to the formation of octenes. | 1. Avoid Harsh Conditions: As with isomerization, milder reaction conditions are key. Lower the temperature and use a less corrosive acid catalyst. 2. Choose a Non-Elimination Prone Method: Steglich or enzymatic methods do not promote elimination reactions. |
| Difficulty in Removing Dicyclohexylurea (DCU) Byproduct (Steglich Esterification) | 1. Precipitation Issues: DCU is the byproduct of the reaction with DCC and can sometimes be difficult to filter if it doesn't precipitate cleanly. | 1. Solvent Choice: The reaction is often run in a non-polar solvent like dichloromethane or diethyl ether, in which DCU is poorly soluble, facilitating its removal by filtration. 2. Cooling: Cooling the reaction mixture in an ice bath upon completion can help to fully precipitate the DCU before filtration. |
Recommended Protocols for Minimizing Isomerization
To avoid the pitfalls of isomerization, we recommend two primary methods: Steglich Esterification and Enzymatic Synthesis.
Protocol 1: Steglich Esterification
This method is highly effective for secondary alcohols and proceeds under mild, neutral conditions, thus preventing carbocation rearrangements.[2][3]
Materials:
-
2-Octanol
-
Acetic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-octanol (1 equivalent) and acetic acid (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture again to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture to remove the DCU precipitate and wash the solid with cold DCM.
-
Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Caption: Workflow for Steglich Esterification of 2-Octanol.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
Enzymatic synthesis provides excellent selectivity and avoids harsh reaction conditions and toxic reagents. Immobilized lipases are particularly useful as they can be easily recovered and reused.[8][9]
Materials:
-
2-Octanol
-
Vinyl acetate (serves as both acyl donor and solvent)
-
Immobilized Lipase (e.g., Novozym 435 or Mucor miehei lipase)[7]
-
Hexane (for washing)
-
Standard laboratory glassware for incubation (e.g., shaker flask)
Procedure:
-
To a clean, dry flask, add 2-octanol and an excess of vinyl acetate.
-
Add the immobilized lipase (typically 5-10% w/w of the substrates).
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation (e.g., in a shaking incubator).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with hexane, dried, and stored for reuse.
-
Remove the excess vinyl acetate from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify by vacuum distillation if necessary.
References
-
Chemistry Steps. Esters to Alcohols. Available at: [Link]
-
Reddit. Esterification without an acid catalyst. Available at: [Link]
- Google Patents. CN103265429B - Process method for synthesizing methyl acetate.
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
Chemistry LibreTexts. Carbocation Rearrangements. Available at: [Link]
-
Sciencemadness.org. Synthesis of Octyl Acetate. Available at: [Link]
-
ACS Publications. New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines | Chemical Reviews. Available at: [Link]
-
PubMed. Kinetic resolution of secondary alcohols with commercial lipases : Application to rootworm sex pheromone synthesis. Available at: [Link]
-
YouTube. Methyl Acetate Synthesis. Available at: [Link]
-
ACS Publications. Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Available at: [Link]
-
ResearchGate. Kinetic parameters for kinetic resolution of 2-octanol. Available at: [Link]
-
Master Organic Chemistry. Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Available at: [Link]
-
NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]
-
ISCRE.org. synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. Available at: [Link]
-
University of Pittsburgh. Applications of Iridium-Catalyzed Isomerization Claisen Rearrangements (ICR) to Complex Molecule Synthesis. Available at: [Link]
-
ResearchGate. (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]
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-
Scribd. Synthesis of Octyl Acetate | PDF | Ester. Available at: [Link]
-
ACS Publications. Prevention of Undesirable Isomerization during Olefin Metathesis. Available at: [Link]
-
MDPI. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. Available at: [Link]
-
PMC - NIH. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Available at: [Link]
-
ResearchGate. Carbocation rearrangement, methyl migration, and long-range hydrogen transfer in phenyl fatty acid esters. Available at: [Link]
-
PMC - PubMed Central. Fast Esterification Method Mediated by Coupling Reagent NDTP. Available at: [Link]
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Scirp.org. Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol. Available at: [Link]
- Google Patents. US3534088A - Synthesis of octyl esters and alcohols.
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Wiley-VCH. 1 Protection Reactions. Available at: [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
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PMC - NIH. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. Available at: [Link]
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Auburn University. The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Available at: [Link]
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ACS Publications. Carbocationic Rearrangements of Silphinane Derivatives | The Journal of Organic Chemistry. Available at: [Link]
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Frontiers. Recent advances in catalytic asymmetric synthesis. Available at: [Link]
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ACS Omega. Fast Esterification Method Mediated by Coupling Reagent NDTP. Available at: [Link]
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Semantic Scholar. Kinetic Resolution of 2 Octanol Catalyzed by Lipase in Organic.... Available at: [Link]
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ijarsct. Kinetics, Mechanism and Novel Methods Of Esterification. Available at: [Link]
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Comptes Rendus de l'Académie des Sciences. Efficient cenosphere supported catalyst for the esterification of n-octanol with acetic acid. Available at: [Link]
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ResearchGate. Lipase-catalyzed synthesis of octyl acetate in solvent free system. Available at: [Link]
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ACS Publications. Catalysts, Kinetics, and Reactive Distillation for Methyl Acetate Synthesis. Available at: [Link]
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Springer. Resolution of 2-octanol via immobilized Pseudomonas sp. lipase in organic medium. Available at: [Link]
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Sciencemadness.org. Esterification and Esters. Available at: [Link]
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University of Rochester. The[13][14] migration of an alkyl, vinyl or aryl group to an adjacent electron-deficient center is a well-documented reaction. Available at: [Link]
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Scholars Archive. Light-Driven Chemistry: Photoswitch in RNA Activity Control and Development of Photoredox Catalysis. Available at: [Link]
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Henan University. Kinetics of the Esterification of Acetic Acid with n-Octanol Catalyzed by Amberlyst 15. Available at: [Link]
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YouTube. Synthesis of Esters Via Steglich Esterification in Acetonitrile. Available at: [Link]
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NIH. Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate. Available at: [Link]
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Technical Support Center: Cost-Effective Enantioselective Synthesis of 1-Methyloctyl Acetate
Welcome to the technical support center for the enantioselective synthesis of 1-methyloctyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into reducing the cost of this synthesis while maintaining high enantiopurity. Here, we will explore and troubleshoot the most common and cost-effective strategies, moving beyond simple protocols to explain the "why" behind experimental choices.
Introduction: The Challenge of Cost-Effective Chirality
The production of single-enantiomer compounds is a cornerstone of modern pharmaceuticals, agrochemicals, and fragrance industries. This compound, a chiral ester, presents a common challenge: how to produce it in an enantiomerically pure form without incurring prohibitive costs. The primary cost drivers in enantioselective synthesis are often the chiral catalyst or enzyme, the separation of enantiomers, and the overall process efficiency (yield and enantiomeric excess).
This guide will focus on two of the most industrially viable and cost-effective methods for producing enantiopure this compound:
-
Enzymatic Kinetic Resolution (EKR) of racemic 1-methyloctanol followed by acetylation.
-
Asymmetric Hydrogenation (AH) of the prochiral ketone, 2-nonanone, to enantiopure 1-methyloctanol, followed by acetylation.
We will also explore Dynamic Kinetic Resolution (DKR) , a powerful evolution of EKR that can theoretically achieve 100% yield, significantly impacting cost-effectiveness.
Method 1: Enzymatic Kinetic Resolution (EKR) of Racemic 1-Methyloctanol
EKR is a widely used method that employs a lipase to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. For 1-methyloctanol, this results in a mixture of one enantiomer of this compound and the opposite enantiomer of unreacted 1-methyloctanol.
Core Principles & Causality
Lipases, such as the commonly used Candida antarctica Lipase B (CALB), possess a chiral active site. This chirality leads to a significant difference in the rate of reaction for the two enantiomers of a racemic substrate. The enzyme's active site can be conceptualized as having a large and a small hydrophobic pocket, which preferentially accommodates the substituents of the chiral center of the alcohol, leading to the selective acylation of one enantiomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enantiomeric excess (e.e.) is low. What are the likely causes and how can I improve it?
A1: Low e.e. in EKR is a common issue and can stem from several factors:
-
Sub-optimal Enzyme Choice: While CALB (often in its immobilized form, Novozym 435) is a robust choice for many secondary alcohols, it may not be the best for your specific substrate. Consider screening other lipases such as those from Pseudomonas cepacia or Rhizomucor miehei.
-
Incorrect Acyl Donor: The nature of the acyl donor can influence enantioselectivity. For 1-methyloctanol, common choices include vinyl acetate, isopropenyl acetate, or acetic anhydride. Vinyl acetate is often preferred as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward and making it irreversible.
-
Sub-optimal Temperature: Enzyme activity and selectivity are temperature-dependent. For CALB, a temperature range of 30-50°C is typical. Higher temperatures can increase reaction rate but may decrease enantioselectivity. Try running the reaction at a lower temperature to enhance selectivity, though this will likely increase the reaction time.
-
Mass Transfer Limitations: Since 1-methyloctanol is hydrophobic, poor mixing can lead to localized substrate depletion around the immobilized enzyme, reducing the effective enantioselectivity.[1] Ensure vigorous stirring to minimize the boundary layer around the enzyme beads.
-
Reaction Conversion Past 50%: In a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. As the reaction proceeds beyond 50% conversion, the enzyme will begin to acylate the less-favored enantiomer at a higher rate, leading to a decrease in the e.e. of the product. It is crucial to monitor the reaction and stop it at or near 50% conversion.
Q2: The reaction is very slow. How can I increase the reaction rate without compromising enantioselectivity?
A2: Slow reaction rates are a common challenge, especially with hydrophobic substrates.
-
Increase Enzyme Loading: A straightforward approach is to increase the amount of enzyme. However, this directly impacts cost, so optimization is key.
-
Solvent Choice: The solvent plays a crucial role in enzyme activity. For hydrophobic substrates like 1-methyloctanol, non-polar solvents like hexane or heptane are often good choices as they do not strip the essential water layer from the enzyme, which is necessary for its activity. Highly polar solvents can denature the enzyme.
-
Water Activity: The amount of water in the system is critical. While the reaction is non-aqueous, a small amount of water is essential for enzyme function. Anhydrous conditions can lead to a rigid, inactive enzyme conformation. You can control water activity by adding a small amount of water or by using salt hydrates.
-
Acyl Donor Concentration: Ensure an adequate concentration of the acyl donor is present. A molar ratio of acyl donor to alcohol of at least 1:1 is typically used.
Q3: How can I reuse the immobilized enzyme to reduce costs?
A3: One of the major advantages of using an immobilized enzyme like Novozym 435 is its reusability. After the reaction, the enzyme can be recovered by simple filtration. To ensure longevity:
-
Gentle Washing: Wash the recovered enzyme with a non-polar solvent (e.g., the reaction solvent) to remove any adsorbed substrate and product.
-
Proper Drying: Dry the enzyme under vacuum at a mild temperature (e.g., room temperature or slightly above) before storing it in a cool, dry place.
-
Avoid Harsh Conditions: Do not expose the enzyme to extreme temperatures or pH values during the reaction or workup.
Experimental Protocol: EKR of Racemic 1-Methyloctanol
-
To a stirred solution of racemic 1-methyloctanol (1.0 eq) in a suitable solvent (e.g., heptane, 5-10 mL per gram of alcohol), add immobilized Candida antarctica lipase B (Novozym 435, 10-20% w/w of the alcohol).
-
Add vinyl acetate (1.5 eq) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the e.e. of the remaining alcohol and the formed acetate.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
The filtrate contains a mixture of one enantiomer of this compound and the other enantiomer of 1-methyloctanol. This mixture can then be separated by column chromatography or distillation.
Method 2: Asymmetric Hydrogenation (AH) of 2-Nonanone
Asymmetric hydrogenation offers a more atom-economical approach as it directly converts a prochiral ketone into a single enantiomer of the desired alcohol. This method avoids the 50% yield limitation of classical kinetic resolution.
Core Principles & Causality
This reaction utilizes a chiral transition metal catalyst, typically based on Ruthenium (Ru) complexed with a chiral diphosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chiral ligand creates a chiral environment around the metal center. The ketone coordinates to the metal, and molecular hydrogen is delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enantioselectivity is poor. What are the key factors to consider?
A1: Achieving high enantioselectivity in asymmetric hydrogenation is highly dependent on the catalyst system and reaction conditions.
-
Catalyst and Ligand Choice: The combination of the metal precursor and the chiral ligand is critical. For aliphatic ketones like 2-nonanone, Ru-BINAP based catalysts are a good starting point. However, fine-tuning the ligand structure (e.g., using derivatives of BINAP with different substituents) can have a significant impact on enantioselectivity.
-
Solvent: The solvent can influence the catalyst's conformation and activity. Protic solvents like methanol or ethanol are commonly used.
-
Pressure and Temperature: Both hydrogen pressure and temperature can affect enantioselectivity. Higher pressures often lead to faster reactions but can sometimes decrease enantioselectivity. Lower temperatures generally favor higher enantioselectivity.
-
Substrate Purity: Impurities in the 2-nonanone can act as catalyst poisons, leading to both low activity and low enantioselectivity. Ensure the starting material is of high purity.
Q2: The catalyst is expensive. How can I maximize its efficiency and potentially recycle it?
A2: The high cost of noble metal catalysts is a major consideration.
-
High Substrate-to-Catalyst Ratio (S/C): Aim for a high S/C ratio. Modern catalysts can be effective at very low loadings (S/C > 10,000).
-
Catalyst Immobilization: While more complex, immobilizing the catalyst on a solid support can facilitate its recovery and reuse.
-
Reaction Optimization: Ensure the reaction goes to full conversion to maximize the output from a given amount of catalyst.
Q3: The reaction is not proceeding to completion. What could be the issue?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The catalyst may be sensitive to air or impurities. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are properly degassed.
-
Insufficient Hydrogen Pressure: Ensure the reaction vessel is properly sealed and that the hydrogen pressure is maintained throughout the reaction.
-
Inadequate Mixing: Good mixing is essential to ensure efficient contact between the substrate, catalyst, and hydrogen gas.
Experimental Protocol: Asymmetric Hydrogenation of 2-Nonanone
-
In a glovebox, charge a high-pressure reactor with the Ru-catalyst precursor (e.g., [RuCl2(p-cymene)]2) and the chiral ligand (e.g., (R)-BINAP) in a degassed solvent (e.g., methanol).
-
Activate the catalyst according to the specific literature procedure, which may involve heating under hydrogen pressure.
-
Add a solution of 2-nonanone in the same solvent to the activated catalyst.
-
Seal the reactor, purge with hydrogen, and then pressurize to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction at a controlled temperature (e.g., 25-50°C) until the reaction is complete (monitored by GC or TLC).
-
Carefully vent the reactor and work up the reaction mixture. The product, enantiomerically enriched 1-methyloctanol, can then be purified by distillation or chromatography.
-
The purified 1-methyloctanol can then be acetylated using standard procedures (e.g., with acetic anhydride and a base like pyridine or DMAP) to yield this compound.
Advanced Strategy: Dynamic Kinetic Resolution (DKR)
DKR is a powerful strategy that combines the high enantioselectivity of enzymatic resolution with an in-situ racemization of the unreacted alcohol enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, dramatically improving the cost-effectiveness.[2][3][4]
Workflow for Dynamic Kinetic Resolution
Caption: Dynamic Kinetic Resolution of 1-Methyloctanol.
In this process, the lipase selectively acylates one enantiomer (e.g., the R-enantiomer). Simultaneously, a racemization catalyst (often a ruthenium complex) continuously converts the unreacted S-enantiomer back into the racemic mixture, making it available for the lipase.
Cost-Effectiveness Comparison
| Parameter | Enzymatic Kinetic Resolution (EKR) | Asymmetric Hydrogenation (AH) | Dynamic Kinetic Resolution (DKR) |
| Theoretical Max. Yield | 50% | 100% | 100% |
| Catalyst Cost | Moderate (Novozym 435: ~$130/5g) | High (Ru-BINAP derivatives: ~$50-200/250mg) | High (combination of enzyme and metal catalyst) |
| Catalyst Reusability | Excellent (simple filtration) | Possible but can be challenging | Good for the enzyme, challenging for the metal catalyst |
| Substrate Cost | Racemic 1-methyloctanol (relatively inexpensive) | 2-Nonanone (price can vary) | Racemic 1-methyloctanol |
| Process Complexity | Moderate (reaction followed by separation) | High (requires high-pressure equipment and inert atmosphere) | High (requires compatibility of two catalysts) |
| Waste Generation | Moderate (unwanted enantiomer needs to be separated or racemized externally) | Low (highly atom-economical) | Low |
Purification and Scale-Up Considerations
Purification of this compound from EKR
After an EKR, the product mixture contains the desired this compound, the unreacted 1-methyloctanol enantiomer, and the acyl donor. A common and effective method for separation is column chromatography on silica gel. Due to the difference in polarity between the alcohol (more polar) and the ester (less polar), they can be effectively separated.
Step-by-Step Purification Protocol:
-
After filtering off the enzyme, concentrate the filtrate under reduced pressure to remove the solvent.
-
Prepare a silica gel column using a non-polar eluent system (e.g., hexane/ethyl acetate, starting with a low percentage of ethyl acetate).
-
Load the crude mixture onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 2% ethyl acetate in hexane to 10% ethyl acetate in hexane).
-
The less polar this compound will elute first, followed by the more polar 1-methyloctanol.
-
Collect the fractions and analyze them by TLC or GC to identify the pure product fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Scale-Up Challenges
-
EKR/DKR: On a larger scale, ensuring efficient mixing to overcome mass transfer limitations becomes more critical. The recovery and washing of large quantities of immobilized enzyme also need to be considered. For DKR, the separation of the metal catalyst from the product can be a significant challenge.
-
Asymmetric Hydrogenation: The use of high-pressure hydrogen gas on a large scale requires specialized and expensive equipment and stringent safety protocols. Heat dissipation from the exothermic reaction also needs to be carefully managed.
Conclusion: A Decision Matrix for Cost-Effective Synthesis
The choice of the most cost-effective method for the enantioselective synthesis of this compound depends on several factors, including the scale of production, available equipment, and the target cost of the final product.
Caption: Decision matrix for selecting a synthesis method.
For laboratory and small-scale production, Enzymatic Kinetic Resolution often presents the most practical and cost-effective starting point due to its operational simplicity and the reusability of the enzyme. For larger-scale industrial production where the 50% yield limitation of EKR becomes a significant cost driver, investing in the development of a Dynamic Kinetic Resolution or an Asymmetric Hydrogenation process is highly recommended. The higher initial investment in catalysts and equipment for these methods is often offset by the significantly higher yields and process efficiency at scale.
References
-
Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. (2024). [Link]
-
Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. (2020). [Link]
-
Dynamic kinetic resolution of a tertiary alcohol. RSC Publishing. (2020). [Link]
-
Dynamic kinetic resolution in asymmetric synthesis. Wikipedia. [Link]
-
Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. University of Pennsylvania. (2005). [Link]
-
Mass-transfer Limitations for Immobilized Enzyme-Catalyzed Kinetic Resolution of Racemate in a Fixed-Bed Reactor. PubMed. (2001). [Link]
-
Practical Considerations in Kinetic Resolution Reactions. University of Padova. [Link]
-
Quantification and Optimization of Dynamic Kinetic Resolution. ACS Publications. (2000). [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. (2000). [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . (2021). [Link]
-
Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. ACS Applied Materials & Interfaces. (2021). [Link]
-
18.5. Enzymatic Kinetic Resolution and Preparative Separation of Secondary Alcohols. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. (2015). [Link]
-
Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. ACS Publications. (2022). [Link]
-
Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing. (2018). [Link]
-
Mass transport limitations reduce the effective stereospecificity in enzyme-catalyzed kinetic resolution. PubMed. (2000). [Link]
-
Lipase-Catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. PubMed. (2017). [Link]
-
Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT). Thieme Chemistry. [Link]
-
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. (2021). [Link]
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. MDPI. (2018). [Link]
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- 4. Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Validation & Comparative
This guide provides an in-depth technical comparison of the inter-species response to the semiochemical 1-methyloctyl acetate. With a primary focus on its role as a potent sex pheromone in the honey locust gall midge, Dasineura gleditchiae, this document will explore the specificity of this chemical signal and draw comparisons with the responses of other insect taxa to structurally similar acetate compounds. This analysis is supported by a review of electrophysiological and behavioral data and is intended for researchers, scientists, and professionals in the fields of chemical ecology and drug development.
Introduction: The Nuances of Chemical Communication
In the intricate world of insect communication, semiochemicals act as a language, dictating behaviors critical for survival and reproduction. Among these, acetates form a large and functionally diverse class of compounds, acting as pheromones, kairomones, and allomones across a vast range of insect orders. This compound stands out as a highly specific sex pheromone for the honey locust gall midge, Dasineura gleditchiae, a significant pest of honey locust trees (Gleditsia triacanthos) in North America and Europe.[1][2] Understanding the specificity of this insect's response to this compound, and comparing it to the reactions of other insects to similar compounds, provides valuable insights into the evolution of chemical communication and offers potential avenues for targeted pest management strategies.
The Highly Specific Response of Dasineura gleditchiae
The female honey locust gall midge produces (1R,7Z)-1-methyl-7-hexadecenyl acetate as the primary component of its sex pheromone to attract males for mating.[3] This chemical signal is remarkably specific, with male antennae showing a strong and selective response to this particular isomer.
Electrophysiological and Behavioral Evidence
Studies utilizing electroantennography (EAG) have demonstrated that the antennae of male D. gleditchiae exhibit a significant electrical response to (1R,7Z)-1-methyl-7-hexadecenyl acetate. This technique, which measures the overall electrical output of the antennal olfactory neurons, confirms the high sensitivity of the male's sensory apparatus to this specific compound.
Behavioral assays, such as wind tunnel and field trapping experiments, have further corroborated the role of this acetate as a powerful attractant. Male midges exhibit upwind flight towards a source of the synthetic pheromone, demonstrating its crucial role in mate location.
Table 1: Response of Male Dasineura gleditchiae to its Sex Pheromone
| Assay Type | Compound | Observed Response |
| Electroantennography (EAG) | (1R,7Z)-1-methyl-7-hexadecenyl acetate | Significant antennal depolarization |
| Field Trapping | (1R,7Z)-1-methyl-7-hexadecenyl acetate | Strong attraction of male midges |
A Comparative Look: Responses of Other Insect Taxa to Acetate Compounds
While data on the response of other insect species to this compound is scarce, a comparative analysis of responses to structurally similar acetate esters reveals a spectrum of functions, from attraction to repulsion, highlighting the chemical specificity that governs insect behavior.
Table 2: Comparative Responses of Various Insect Taxa to Acetate Esters
| Insect Species (Order) | Acetate Compound | Function | Reference |
| Grapholita molesta (Lepidoptera) | (Z)-8-Dodecenyl acetate | Primary sex pheromone component | |
| Cydia pomonella (Lepidoptera) | Ethyl (2E,4Z)-2,4-decadienoate | Attractant for neonate larvae | [4] |
| Various parasitoid wasps (Hymenoptera) | (Z)-3-Hexenyl acetate | Component of host-induced plant volatiles (kairomone) | |
| Aedes aegypti (Diptera) | Butyl acetate, Hexyl acetate | Not attractive to neonate larvae | [4] |
This comparative data underscores the principle of chemical specificity in insect olfaction. While the acetates listed share structural similarities, their biological activity is highly dependent on the specific insect species and the ecological context. For instance, (Z)-8-dodecenyl acetate is a powerful attractant for the oriental fruit moth, but it is unlikely to elicit a significant response in D. gleditchiae. This specificity is rooted in the molecular architecture of the olfactory receptors present in the antennae of each species.
The Olfactory Machinery: From Reception to Response
The detection of this compound by male D. gleditchiae is a multi-step process initiated at the peripheral olfactory organs, the antennae. This process involves a suite of specialized proteins that ensure both the sensitivity and specificity of the response.
-
Binding to Pheromone-Binding Proteins (PBPs): As molecules of this compound enter the pores of the male midge's antennal sensilla, they are captured by PBPs within the sensillum lymph. These proteins solubilize the hydrophobic pheromone molecules and transport them to the dendritic membranes of the olfactory receptor neurons (ORNs).
-
Activation of Odorant Receptors (ORs): The PBP-pheromone complex interacts with a specific OR located on the ORN dendrite. Insect ORs are typically heterodimers, consisting of a highly conserved co-receptor (Orco) and a variable, ligand-binding OR.[5] The binding of this compound to its specific OR induces a conformational change in the receptor complex.
-
Signal Transduction: This conformational change opens an associated ion channel, leading to an influx of cations and the depolarization of the ORN membrane.[5]
-
Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential, an electrical signal that travels along the axon of the ORN to the antennal lobe of the insect's brain. The brain then processes this information, leading to a behavioral response, such as upwind flight towards the pheromone source.
Experimental Protocols for Comparative Analysis
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the key experiments used to characterize insect responses to semiochemicals.
Electroantennography (EAG)
EAG is a technique used to measure the summed electrical response of the entire antenna to a volatile stimulus. It is a powerful tool for screening compounds for olfactory activity.[6][7][8]
Protocol:
-
Insect Preparation: An adult insect is immobilized, and one of its antennae is carefully excised at the base.
-
Electrode Placement: The excised antenna is mounted between two electrodes using a conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.
-
Stimulus Delivery: A defined amount of this compound (or other test compounds) is applied to a piece of filter paper inside a Pasteur pipette. A puff of purified air is then passed through the pipette, delivering the odorant to the antenna.
-
Recording and Analysis: The electrical potential difference between the two electrodes is amplified and recorded. The peak amplitude of the negative voltage deflection is measured as the EAG response. Responses are typically normalized by subtracting the response to a solvent control.
Single Sensillum Recording (SSR)
SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual ORNs housed within a single sensillum.[9][10][11][12][13] This method provides detailed information about the specificity and sensitivity of individual neurons.
Protocol:
-
Insect Immobilization: The insect is restrained in a holder, and the antenna is stabilized.
-
Electrode Insertion: A sharp tungsten or glass recording electrode is inserted into the base of a single sensillum, while a reference electrode is inserted into another part of the insect's body, often the eye.
-
Stimulus Delivery: Odorants are delivered to the antenna in a controlled air stream.
-
Data Acquisition and Analysis: The action potentials (spikes) generated by the ORNs are recorded and analyzed. The firing rate of the neuron in response to the stimulus is compared to its spontaneous firing rate.
Behavioral Bioassays: The Y-Tube Olfactometer
The Y-tube olfactometer is a common behavioral assay used to assess the preference of an insect for different odors.[4][14][15][16][17]
Protocol:
-
Apparatus Setup: A Y-shaped glass tube is used. Purified and humidified air is passed through each of the two arms.
-
Odor Delivery: The air stream in one arm passes over a source containing this compound, while the other arm contains a solvent control.
-
Insect Release: An individual insect is released at the base of the Y-tube.
-
Data Collection: The insect's choice of which arm to enter first and the amount of time it spends in each arm are recorded.
-
Statistical Analysis: The data from multiple replicates are analyzed to determine if there is a statistically significant preference for the arm containing the test compound.
Future Directions and Applications
The high specificity of the response of Dasineura gleditchiae to this compound presents a promising opportunity for the development of highly effective and environmentally benign pest management strategies. Pheromone-baited traps can be used for monitoring midge populations and for mass trapping to reduce their numbers.
Further research is needed to explore the potential for parasitoids of D. gleditchiae to use this compound as a kairomone for host location.[18][19] If such a relationship exists, it could be exploited in integrated pest management programs to enhance the effectiveness of biological control agents.
Additionally, exploring the olfactory receptors of D. gleditchiae and related species at the molecular level through techniques like receptor deorphanization could provide a deeper understanding of the evolution of pheromone perception and open doors for the development of novel insect behavior-modifying compounds.[5][20][21][22][23]
Conclusion
The inter-species response to this compound and related compounds is a testament to the remarkable specificity of insect chemical communication. While our understanding of the broader taxonomic response to this compound is still developing, the well-characterized, highly specific interaction between Dasineura gleditchiae and its sex pheromone serves as a valuable model system. By employing the detailed experimental protocols outlined in this guide, researchers can further unravel the complexities of insect olfaction and contribute to the development of innovative and sustainable solutions for pest management.
References
-
Dasineura gleditchiae. (n.d.). In NatureSpot. Retrieved January 24, 2026, from [Link]
- Olson, B. S., & Andreadis, T. G. (2012). Electroantennogram and Single Sensillum Recording in Insect Antennae. Journal of Visualized Experiments, (69), e4114.
-
Dasineura gleditchiae. (2026, January 17). In Grokipedia. Retrieved from [Link]
-
Dasineura gleditchiae. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
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Stojanović, A., & Marković, Č. (2017). Parasitoids of Dasineura gleditchiae (Osten Sacken, 1866) (Diptera, Cecidomyiidae) in Belgrade. CABI Digital Library. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 1-Methyloctyl Acetate in Complex Matrices
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 1-Methyloctyl acetate, a key volatile compound, within challenging biological and environmental matrices. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of method validation, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Challenge of this compound
This compound, also known as 2-nonyl acetate, is a significant flavor and fragrance component found in various natural products and used in numerous consumer goods. Its accurate quantification in complex matrices such as plasma, tissue homogenates, or environmental samples is paramount for pharmacokinetic studies, quality control, and safety assessments. The inherent volatility of this analyte, coupled with the potential for matrix interference, necessitates the development and rigorous validation of sensitive and specific analytical methods.
The primary challenge lies in selecting an analytical technique that offers the requisite sensitivity, selectivity, and robustness to overcome the complexities of the sample matrix. This guide will compare the preeminent chromatographic techniques—Gas Chromatography (GC) and Liquid Chromatography (LC)—coupled with various detection methods, and provide a framework for their validation based on internationally recognized guidelines.
Foundational Pillars of Method Validation
The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[1] This is achieved by assessing a set of specific performance characteristics as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] A properly validated method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible.
The core validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[5] For complex matrices, this is a critical parameter to ensure that endogenous or exogenous compounds do not interfere with the analyte's signal.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5] It is often determined by analyzing samples with known concentrations and is expressed as a percentage of recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
These parameters are not merely a checklist; they form a self-validating system where each element contributes to the overall trustworthiness of the analytical data.
Caption: Workflow of Analytical Method Validation.
Comparative Analysis of Analytical Techniques
The choice between Gas Chromatography and Liquid Chromatography is a critical decision point in method development for this compound. This choice is primarily dictated by the analyte's physicochemical properties and the nature of the matrix.
Gas Chromatography (GC)
Given the volatile nature of this compound, GC is often the technique of choice.[6] It offers high resolution and sensitivity for volatile and semi-volatile compounds.
-
GC with Flame Ionization Detection (GC-FID):
-
Principle: A robust and universally responsive detector for organic compounds. It is known for its wide linear range and ease of use.
-
Strengths: Excellent for high-concentration samples and routine quality control where high specificity is not paramount.
-
Limitations: Lacks specificity. Co-eluting compounds from a complex matrix can interfere with the analyte peak, leading to inaccurate quantification.
-
-
GC with Mass Spectrometry (GC-MS):
-
Principle: Provides structural information, enabling positive identification of the analyte.[6] Operating in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode significantly enhances selectivity and sensitivity.[7]
-
Strengths: High specificity, making it ideal for complex matrices.[6][7] GC-MS/MS can virtually eliminate matrix interference, leading to lower detection limits.[7]
-
Causality in Experimental Choice: The choice of a high-temperature inlet (e.g., 295 °C) is deliberate to ensure rapid vaporization of the analyte and to minimize contamination from non-volatile matrix components like glycerol.[7] A split injection is often employed to prevent column overloading and improve peak shape.[7]
-
Liquid Chromatography (LC)
While less conventional for such a volatile compound, LC, particularly coupled with mass spectrometry, can be a viable alternative, especially when dealing with thermolabile matrix components or when a derivatization step is undesirable.
-
LC with Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: Offers exceptional selectivity and sensitivity.[8] The analyte is ionized (e.g., via electrospray ionization - ESI) and fragmented, with specific precursor-product ion transitions monitored for quantification.
-
Strengths: High throughput and applicability to a broader range of analytes without the need for derivatization. It can be particularly advantageous when analyzing for both the parent compound and its non-volatile metabolites simultaneously.
-
Challenges: Ionization efficiency for non-polar, volatile compounds like this compound can be low in standard ESI sources. Matrix effects, such as ion suppression or enhancement, are a significant concern and must be carefully evaluated and mitigated, often through the use of isotopically labeled internal standards or matrix-matched calibrants.[8][9]
-
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Safety Operating Guide
Navigating the Safe Handling of 1-Methyloctyl Acetate: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
Welcome to your definitive resource for the safe handling, use, and disposal of 1-Methyloctyl acetate (also known as 2-nonyl acetate). As Senior Application Scientists, we understand that robust safety protocols are not just a matter of compliance, but the very foundation of innovative and reliable research. This guide is structured to provide immediate, actionable intelligence to laboratory personnel, moving beyond a simple checklist to explain the scientific rationale behind each safety recommendation. Our commitment is to empower your research with the highest standards of safety, ensuring both personal protection and data integrity.
Understanding the Hazard Profile of this compound
This compound is a colorless liquid with a characteristic mushroom-like odor.[1] While some safety data sheets (SDS) classify it as not hazardous, others indicate potential health risks that necessitate careful handling.[2][3] It is crucial to adopt a conservative approach to safety, acknowledging the most significant potential hazards identified across various sources.
Notably, one SDS classifies this compound as a Category 5 for acute oral and dermal toxicity, meaning it may be harmful if swallowed or in contact with skin.[4] It is also identified as a Category 1 aspiration hazard, which indicates that it may be fatal if swallowed and enters the airways.[4] Furthermore, it is described as being very toxic to aquatic life.[4] The National Oceanic and Atmospheric Administration (NOAA) notes that it can cause significant irritation.[1]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the recommended PPE for handling this compound, grounded in the potential hazards identified.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, as the substance may be harmful and cause mild skin irritation.[2][4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes that could cause eye irritation.[2][4] |
| Skin and Body Protection | Laboratory coat or other protective clothing | To prevent contamination of personal clothing and minimize skin exposure.[4][5] |
| Respiratory Protection | Not generally required with adequate ventilation | If ventilation is insufficient or there is a risk of aerosol generation, a suitable respirator must be used.[2][4] |
dot
Caption: Workflow for selecting appropriate PPE when handling this compound.
Operational Blueprint: Step-by-Step Handling and Storage Protocols
Adherence to a strict operational protocol is paramount for minimizing exposure and preventing accidents.
Handling Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] Confirm that all necessary PPE is available and in good condition.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][4]
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing or the generation of aerosols. Use equipment and containers that are compatible with esters.
-
Avoiding Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources.[4] Although it is a combustible liquid, taking precautionary measures against fire is a standard best practice.[4] All equipment used when handling the product should be grounded to prevent static discharge.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][4]
Storage Plan
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][4]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[1][5] Esters can react with acids to release heat and alcohols, and interaction with caustic solutions also generates heat.[1][5]
-
Segregation: Store away from incompatible materials to prevent accidental mixing.
Contingency and Disposal: Spill Management and Waste Protocol
A proactive plan for spills and waste disposal is a critical component of laboratory safety.
Spill Response
In the event of a spill, immediate and correct action is vital.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[2][4] For large spills, dike the material to prevent it from spreading.[4]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[2] Do not return spilled material to the original container.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Waste Disposal
This compound and any contaminated materials must be disposed of as hazardous waste.[4]
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste in accordance with all local, regional, and national regulations.[3][4] Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[4] Contact a licensed professional waste disposal service to arrange for pickup and disposal.
By integrating these scientifically grounded safety protocols into your daily laboratory operations, you contribute to a culture of safety and excellence. This guide serves as a living document; always consult your institution's specific safety guidelines and the most recent SDS for the materials you are working with.
References
-
Chem Service, Inc. (2019, August 6). Nonyl acetate Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
